The journey to delphinidin begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions [1]. The following diagram maps this pathway, highlighting the crucial branching point and key steps.
Diagram of the delphinidin biosynthetic pathway. The enzyme F3'5'H (blue) defines the branch towards blue pigments [2] [3].
Dihydromyricetin (DHM) is the immediate precursor for delphinidin. The final stable pigment in the vacuole is typically a glycosylated form, such as delphinidin-3-O-glucoside [4].
To study this pathway, researchers use a combination of analytical and molecular techniques. Here are some standard methodologies from recent research.
| Method Category | Protocol Examples | Key Application |
|---|---|---|
| Metabolite Analysis | Extraction: Homogenize frozen plant tissue in methanol-acid solvent. HPLC/UPLC-MS/MS: Separate and identify anthocyanins; quantify using standards like cyanidin-3-O-glucoside [2] [5]. | Identify and quantify specific delphinidin derivatives (e.g., Dp-3-O-glucoside, Dp-3-O-rutinoside) in plant tissues [5]. |
| Gene Expression Analysis | RNA-seq/Transcriptomics: Extract total mRNA, construct cDNA library, sequence, and map reads to a reference genome. qPCR: Validate expression levels of key genes (e.g., F3'5'H, DFR, ANS, UFGT) using specific primers [2] [5]. | Identify all genes expressed during pigmentation and correlate the upregulation of pathway genes with delphinidin accumulation [3] [5]. |
| Functional Characterization | Heterologous Expression: Clone genes (e.g., F3'5'H, DFR) into microorganisms like yeast to confirm enzyme activity and produce anthocyanins [6]. Transient Gene Overexpression: Introduce genetic constructs into plant cells to test if a gene increases pigment production [7]. | Verify the function of a putative enzyme in the pathway and test how transcription factors regulate the pathway [7]. |
Understanding this pathway enables several advanced applications:
Future research will likely focus on optimizing these biotechnological applications and further elucidating the fine-tuning mechanisms of the pathway, such as the impact of different glycosylation and acylation patterns on color stability and hue.
Delphinidin chloride is an anthocyanidin pigment with the molecular formula C₁₅H₁₁ClO₇ and a molecular weight of 338.70 g/mol [1] [2] [3]. Its structure features multiple hydroxyl groups, making it highly polar and soluble in specific solvents [4].
The table below summarizes key solubility data from supplier technical sheets:
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 56.2 - 62.5 mg/mL (166.1 - 184.5 mM) [1] [2] | Recommended for preparing stock solutions. |
| Water | Soluble (exact concentration not specified) [4] | Stability in aqueous solution is highly pH-dependent. |
| In Vivo Formulation Vehicles | ~2.1 - 2.5 mg/mL [2] | See "Formulation Strategies" section for specific vehicle compositions. |
This compound is inherently unstable, and its degradation is influenced by several environmental factors [5].
The key factors affecting this compound's stability and the resulting consequences are summarized in the diagram below.
For in vitro studies, prepare stock solutions in DMSO [1] [2].
Due to low bioavailability, advanced formulations are often necessary [5]. Below are two protocols for preparing stabilized formulations for animal studies, adapted from supplier recommendations [2].
Protocol 1: Suspended Solution for Oral or Intraperitoneal Administration
Protocol 2: Clear Solution for Broader Administration Routes
To overcome stability and bioavailability challenges, consider these advanced strategies:
Delphinidin (3,3',4',5,5',7-hexahydroxyflavylium) is an anthocyanidin, a class of water-soluble flavonoids that serve as prominent pigments in various fruits and vegetables. As a natural compound, delphinidin and its derivatives have gained significant attention in pharmaceutical and nutraceutical research due to their potent antioxidant properties and diverse pharmacological activities, including anticancer, anti-inflammatory, cardioprotective, and neuroprotective effects [1]. The compound exists primarily in its glycosylated forms (anthocyanins) in nature, with delphinidin chloride representing the aglycone salt form often used in experimental settings for enhanced stability and bioavailability studies.
The chemical structure of delphinidin features a flavylium cation backbone (C6-C3-C6) consisting of two aromatic rings (A and B) and one heterocyclic ring (C). Its distinctive catechol configuration in the B ring, with hydroxyl groups at the 3' and 5' positions, contributes significantly to its enhanced electron-donating capacity and superior free radical scavenging activity compared to other anthocyanidins [1] [2]. This structural characteristic enables delphinidin to effectively neutralize reactive oxygen species (ROS) and interact with various cellular signaling proteins, forming the molecular basis for its therapeutic potential.
Delphinidin is widely distributed in the plant kingdom, particularly in deeply pigmented fruits and vegetables. Understanding the quantitative distribution across natural sources is crucial for selecting appropriate raw materials for research and development purposes.
Table 1: Natural Sources of Delphinidin and Characterized Derivatives
| Source | Reported Delphinidin Content | Primary Derivatives Identified | Research Evidence |
|---|---|---|---|
| Eggplant (Solanum melongena) | Total anthocyanins: 5.28-978.32 µg/g DW (peel) [3] | Delphinidin-3-rutinoside (primary) [4] | Analytical quantification in 30 varieties [3] |
| Berries (Mixed genera) | Varies significantly by species [1] | Delphinidin-3-O-glucoside, Delphinidin-3-O-galactoside, Delphinidin-3-O-arabinoside [1] | Multiple phytochemical studies [1] |
| Blackcurrant (Ribes nigrum) | Not quantitatively specified in search results | Delphinidin-3-O-glucoside, Delphinidin-3-O-rutinoside [1] | Compositional analysis [1] |
| Blueberry (Vaccinium spp.) | Not quantitatively specified in search results | Delphinidin-3-O-galactoside, Delphinidin-3-O-arabinoside [1] | Compositional analysis [1] |
| Grapes (Vitis vinifera) | Not quantitatively specified in search results | Delphinidin-3-O-glucoside [1] | Compositional analysis [1] |
2.1 Eggplant as a Strategic Source
Eggplant (Solanum melongena L.) represents a particularly valuable source of delphinidin derivatives, with the peel containing substantially higher concentrations than the flesh. Research has demonstrated that eggplant by-products (peel and calyx), often discarded in industrial processing, are superb sources of bioactive compounds, particularly delphinidin-derived anthocyanins [4]. The global production of eggplant by-products was estimated at over 10 million tonnes in 2019, highlighting the significant availability of this underutilized resource [4].
Comprehensive evaluation of 30 Chinese eggplant varieties revealed considerable variation in anthocyanin content, with total anthocyanins ranging from 5.28 to 978.32 µg/g dry weight [3]. Purple eggplant varieties demonstrated significantly higher anthocyanin content compared to green varieties, with specific cultivars V28 ('E150725'), V30 ('1952'), and V16 ('Weichangqie101') showing particularly high concentrations [3]. This genetic diversity provides a valuable resource for selecting optimal varieties for research and extraction purposes.
2.2 Berry Sources with Pharmacological Relevance
Berries constitute another major source of delphinidin, with varying profiles across species. The delphinidin content in berries is influenced by numerous factors including genetic makeup, growing conditions, maturity stage, and post-harvest processing [1]. While specific quantitative data for berries was limited in the available search results, the presence of various delphinidin glycosides has been well-documented in species such as bilberry, blueberry, blackcurrant, and cranberry [1]. The glycosidic pattern varies significantly among species, which impacts the bioavailability and biological activity of the compounds.
Efficient extraction of delphinidin from natural sources requires careful optimization of parameters to maximize yield while preserving the structural integrity of these labile compounds.
Table 2: Extraction Methodologies for Delphinidin from Natural Sources
| Methodology | Key Parameters | Advantages | Reported Yield/Efficiency |
|---|
| Ultrasound-Microwave Associated Extraction (UMAE) | Solid-liquid ratio: 1:20 Ethanol concentration: 80% Ultrasonic power: 340W Temperature: Controlled [5] | High efficiency Short extraction time Low energy consumption Enhanced bioactive retention [5] | 5.98 mg/g for mulberry anthocyanins [5] | | Acidified Solvent Extraction | Solvent: 1% HCl in 70% ethanol Liquid-solid ratio: 1:15 pH: 2.5 Time: 20 min [5] | Maintains anthocyanin stability Prevents oxidation Compatible with various matrices | Not specified for delphinidin | | Enzyme-Assisted Extraction | Cellulase: 79 U/mL Citric acid: 3.5% Temperature: 55°C Time: 2 hours [6] | Enhanced cell wall disruption Higher purity extracts Reduced solvent consumption | Protocol established for anthocyanins [6] |
3.1 Optimized UMAE Protocol for Anthocyanins
The UMAE technique combines the cavitation effects of ultrasound with the thermal effects of microwaves, resulting in synergistic enhancement of extraction efficiency. The optimized protocol for mulberry anthocyanins demonstrates the potential of this method [5]:
This method has demonstrated significantly stronger scavenging capacities against DPPH·, ·OH, and ABTS· radicals compared to conventional solvent extraction, indicating better preservation of bioactive properties [5].
3.2 Purification and Isolation Techniques
Following extraction, purification is typically achieved using macroporous resins such as AB-8 or X-5, which selectively adsorb anthocyanins while removing sugars, acids, and other water-soluble impurities [5] [6]. The standard purification protocol involves:
For isolation of individual delphinidin derivatives, preparative HPLC with C18 stationary phases and gradient elution using water-methanol or water-acetonitrile mobile phases (typically with 0.1-1.0% formic or trifluoroacetic acid) is employed [1].
Comprehensive characterization of delphinidin extracts requires multifaceted analytical approaches to determine composition, concentration, and structural integrity.
4.1 Chromatographic Techniques
4.2 Spectrophotometric Assays
4.3 Structural Elucidation Methods
Understanding the biosynthetic pathway of delphinidin provides insights for potential bioengineering approaches and quality control of plant sources.
Figure 1: Delphinidin Biosynthetic Pathway in Plants. Key enzymes: PAL (phenylalanine ammonia-lyase), C4H (cinnamate-4-hydroxylase), 4CL (4-coumaroyl CoA ligase), CHS (chalcone synthase), CHI (chalcone isomerase), F3H (flavanone 3-hydroxylase), F3'H (flavonoid 3'-hydroxylase), F3'5'H (flavonoid 3',5'-hydroxylase), DFR (dihydroflavonol 4-reductase), ANS (anthocyanidin synthase), UFGT (UDP-glucose flavonoid 3-O-glucosyltransferase).
The biosynthesis occurs in three distinct stages [7]:
The MYB-bHLH-WD40 (MBW) complex serves as the primary transcriptional regulator of this pathway, with additional modulation by WRKY and ERF transcription factors in response to environmental stimuli such as cold stress and light exposure [7].
Delphinidin exhibits multifaceted pharmacological activities through complex molecular mechanisms, making it a promising candidate for drug development.
Figure 2: Multifaceted Pharmacological Mechanisms of Delphinidin. The diagram illustrates key molecular pathways through which delphinidin exerts its biological effects, including antioxidant, anticancer, and signaling modulation mechanisms.
6.1 Antioxidant Mechanisms
Delphinidin demonstrates exceptional free radical scavenging capacity, with studies showing significant activity in DPPH, ABTS, and FRAP assays [3] [1]. The catechol structure in ring B enables superior electron donation compared to other flavonoids. Additionally, delphinidin upregulates endogenous antioxidant defenses through Nrf2 activation, leading to increased expression of heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes [2].
6.2 Anticancer Activity
Delphinidin exhibits promising anticancer potential through multiple mechanisms [2]:
6.3 Bioavailability and Metabolism Considerations
Despite its promising activities, delphinidin faces challenges regarding poor bioavailability and rapid metabolism. The compound is light-sensitive and remains stable only at acidic pH (approximately pH 3), with quick degradation in physiological conditions [2]. Research indicates that delphinidin-3-O-glucoside shows better absorption compared to the aglycone form, though metabolism in biological systems requires further exploration to fully understand and optimize its therapeutic benefits [2].
Delphinidin from natural sources, particularly eggplant and berries, represents a promising candidate for pharmaceutical development due to its multifaceted biological activities and favorable safety profile. The comprehensive profiling of eggplant varieties provides valuable data for selecting optimal sources, while advanced extraction methodologies like UMAE offer efficient recovery of bioactive compounds.
Future research should focus on:
Delphinidin chloride is a naturally occurring anthocyanidin compound, chemically known as an anthocyanidin chloride with the molecular formula C₁₅H₁₁ClO₇ and a molecular weight of 338.7 g/mol [1]. As a plant pigment responsible for purple and blue coloration in various fruits and vegetables, it is particularly abundant in berries, eggplant, roselle, and red wine [2]. The compound features a characteristic flavylium cation structure with multiple hydroxyl groups positioned at the 3,3',4',5,5',7 positions, which contributes to its potent antioxidant activity and biological functionality [2]. Delphinidin exists in both aglycone (delphinidin) and glycosylated forms (anthocyanins), with the glycosidic forms influencing its stability and bioavailability [2]. Commercial this compound typically has a purity of ≥98% and appears as a brown to black solid powder that is soluble in DMSO (56.2 mg/mL, approximately 166.1 mM) and various aqueous solvent systems [1] [3].
The primary interest in this compound in biomedical research stems from its identified role as a modulator of key signaling pathways, particularly the JAK/STAT3 and MAPK pathways [1] [3]. Research over the past two decades has revealed that this naturally occurring compound exhibits a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects [2]. Recent studies have specifically highlighted its potential as a therapeutic agent for aggressive cancer types, positioning it as a promising candidate for further development as a targeted signaling inhibitor [4].
This compound exerts its biological effects through multi-targeted actions on oncogenic signaling pathways:
JAK2/STAT3 Pathway Inhibition: Delphinidin significantly reduces the phosphorylation ratios of both JAK2 and STAT3 (p-JAK2/JAK2 and p-STAT3/STAT3) in triple-negative breast cancer (TNBC) cells, leading to downstream suppression of PD-L1 expression [4]. This dual inhibition suggests delphinidin targets upstream activation events in the JAK/STAT3 signaling cascade.
Epigenetic Modulation: The compound demonstrates histone acetyltransferase (HAT) inhibitory activity, specifically inhibiting p300/CBP with an IC₅₀ of approximately 30 μM [3]. This epigenetic mechanism potentially contributes to its effects on gene expression and signaling pathway regulation.
Immune Response Modulation: In TNBC and Jurkat cell co-culture systems, delphinidine treatment enhanced CD69 expression and reactivated Jurkat cells, resulting in increased secretion of interferon-γ (IFN-γ) and tumor necrosis factor-β (TNF-β) [4]. This indicates delphinidin can reverse tumor-mediated immunosuppression by modifying the tumor microenvironment.
Additional Signaling Effects: Delphinidin also modulates the MAPKinase signaling pathway and inhibits epithelial growth factor receptor (EGFR) signaling and estrogen receptor α expression at concentrations of 1-40 μM, which associates with the induction of apoptosis and autophagy [3].
Table 1: Quantitative Biological Activities of this compound
| Assay Type | Experimental System | Key Results | Reported Concentrations | Reference |
|---|---|---|---|---|
| Viability Assay | TNBC cells (CCK-8 assay) | Inhibition of cell proliferation | Effective across tested range (specific values not provided) | [4] |
| Colony Formation | TNBC cells | Reduced colony formation capacity | Effective across tested range (specific values not provided) | [4] |
| Migration Assay | TNBC cells (scratch assay) | Inhibition of cell migration | Effective across tested range (specific values not provided) | [4] |
| Protein Analysis | TNBC cells (Western blot) | Reduced p-JAK2/JAK2 and p-STAT3/STAT3 ratios | Effective across tested range (specific values not provided) | [4] |
| HAT Inhibition | p300/CBP enzymatic assay | Inhibition of histone acetyltransferase activity | IC₅₀ ≈ 30 μM | [3] |
| Solubility | In vitro formulation | Solubility in DMSO | 56.2 mg/mL (166.1 mM) | [3] |
Table 2: Pharmacological Effects of this compound in Disease Models
| Disease Context | Model System | Observed Effects | Potential Mechanisms | Reference |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | TNBC cells, exosomes, co-culture with Jurkat cells | Inhibited proliferation and migration; reduced PD-L1 in exosomes; enhanced T-cell activity | JAK2/STAT3/PD-L1 pathway suppression | [4] |
| Various Cancers | Multiple cancer cell lines (implied) | Modulation of EGFR signaling, ERα expression; induction of apoptosis and autophagy | JAK/STAT3 and MAPKinase pathway regulation | [3] |
| Oxidative Stress Conditions | Endothelial cells | Vascular relaxation through nitric oxide release | Enhanced endothelial function | [3] |
Purpose: To evaluate the antiproliferative effects of this compound on cancer cells.
Materials and Reagents:
Procedure:
Notes: Include appropriate controls (vehicle-only, positive control, blank wells). Perform experiments in triplicate with at least three biological replicates [4].
Purpose: To assess long-term clonogenic survival after this compound treatment.
Materials and Reagents:
Procedure:
Notes: Optimal cell density should be determined empirically for each cell line [4].
Purpose: To evaluate the effects of this compound on JAK2/STAT3 phosphorylation and pathway activity.
Materials and Reagents:
Procedure:
Notes: Include both positive and negative controls for pathway activation. Ensure linear range of detection for quantification [4].
Purpose: To measure cell surface PD-L1 expression following this compound treatment.
Materials and Reagents:
Procedure:
Notes: Include untreated cells and cells stimulated with IFN-γ (positive control for PD-L1 induction) as controls [4].
The JAK/STAT3 signaling pathway represents a crucial intracellular communication cascade that transmits signals from extracellular cytokines and growth factors to the nucleus, resulting in the regulation of target gene expression [5]. In healthy cells, STAT3 activation is transient and tightly regulated; however, in cancer cells, STAT3 frequently becomes constitutively activated, promoting proliferation, survival, angiogenesis, immune evasion, and therapeutic resistance [5] [6]. The pathway is initiated when cytokines (particularly IL-6 family members) bind to their cognate receptors, resulting in the activation of receptor-associated JAK kinases. Activated JAKs phosphorylate specific tyrosine residues on the receptor cytoplasmic domains, creating docking sites for STAT3. Once recruited, STAT3 becomes phosphorylated at tyrosine 705, leading to dimerization, nuclear translocation, and DNA binding to regulate transcription of target genes including cyclin D1, Bcl-2, Bcl-xL, survivin, VEGF, and PD-L1 [5].
This compound intervenes in this oncogenic signaling cascade at multiple levels. As illustrated in the pathway diagram below, delphinidin primarily suppresses JAK2 phosphorylation and subsequent STAT3 activation, thereby reducing the transcription of STAT3-regulated genes including PD-L1 [4]. The reduction in PD-L1 expression alleviates immune suppression in the tumor microenvironment, potentially enhancing T-cell mediated antitumor immunity. Additionally, delphinidin inhibits histone acetyltransferase activity of p300/CBP, introducing an epigenetic dimension to its mechanism of action [3]. This HAT inhibitory activity may contribute to altered chromatin accessibility at STAT3-regulated genes, further modulating their expression.
Diagram 1: Mechanism of JAK/STAT3 Pathway Inhibition by this compound. This compound targets multiple steps in the JAK/STAT3 signaling cascade, including inhibition of JAK2 and STAT3 phosphorylation, as well as epigenetic modulation through histone acetyltransferase (HAT) inhibition. These actions collectively reduce expression of STAT3 target genes such as PD-L1, potentially enhancing antitumor immunity.
The experimental data demonstrate that this compound possesses significant potential as a therapeutic candidate for targeting JAK/STAT3-driven malignancies, particularly triple-negative breast cancer [4]. The compound's ability to simultaneously suppress oncogenic signaling and modulate immune checkpoints represents a valuable multi-modal approach to cancer therapy. Furthermore, its natural origin and presence in dietary sources suggest a potentially favorable toxicity profile compared to synthetic inhibitors, though this requires comprehensive validation.
Recent research has revealed that this compound's effects extend beyond direct cancer cell cytotoxicity to include immunomodulatory activities. By reducing PD-L1 expression in cancer cells and their exosomes, this compound may help reverse tumor-mediated immunosuppression and enhance T-cell activity within the tumor microenvironment [4]. This is particularly relevant given the importance of immune checkpoint inhibitors in modern oncology and the ongoing search for combinatorial approaches to improve their efficacy.
The epigenetic dimension of this compound's activity through inhibition of p300/CBP histone acetyltransferase activity adds another layer to its mechanism [3]. This suggests the compound may influence gene expression patterns through chromatin modification in addition to signaling pathway inhibition, potentially leading to more sustained alterations in cancer cell behavior. This dual targeting of signaling and epigenetic regulation represents a promising therapeutic strategy worth further exploration.
From a translational perspective, future research should focus on optimizing this compound's pharmaceutical properties, including its stability, bioavailability, and tissue distribution. Combination studies with established therapies (e.g., chemotherapy, targeted agents, immunotherapy) would help position this natural product within comprehensive treatment paradigms. Additionally, identification of potential biomarkers for patient selection would facilitate more targeted clinical development.
This compound represents a promising naturally derived inhibitor of the JAK/STAT3 signaling pathway with demonstrated efficacy in preclinical models of aggressive cancers. Its multi-targeted mechanism of action, favorable toxicity profile, and potential immunomodulatory effects position it as an attractive candidate for further development as an anticancer agent. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's activity in various assay systems, facilitating comparative analyses across research laboratories. Future research should focus on advancing this compound through rigorous preclinical development and ultimately toward clinical translation for cancers dependent on JAK/STAT3 signaling.
Delphinidin chloride (3,3,4,5,5,7-hexahydroxyflavylium chloride) is an anthocyanidin compound belonging to the flavonoid class of phytochemicals, widely distributed in pigmented fruits and vegetables such as blueberries, pomegranates, red grapes, and eggplants [1]. This naturally occurring polyphenol has garnered significant scientific interest due to its multifunctional biological activities, including potent antioxidant, anti-inflammatory, and anti-carcinogenic properties [1] [2]. The compound's basic molecular structure consists of a flavylium cation backbone characterized by multiple hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions, which contribute to its strong electron-donating capacity and reactive oxygen species (ROS) scavenging ability [1]. Recent research has elucidated that delphinidin's therapeutic potential extends beyond conventional antioxidant activity to include specific modulation of key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascade, which plays pivotal roles in cellular homeostasis, proliferation, differentiation, and apoptosis [3] [4].
The MAPK signaling pathway represents one of the most evolutionarily conserved signaling cascades in eukaryotic cells, functioning as a critical regulator of intracellular and extracellular signaling relevant to both genetic and epigenetic modifications [3]. This pathway comprises several distinct subfamilies, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK1-3), p38 isoforms (α, β, γ, and δ), and ERK5 [3]. MAPKs function as serine/threonine-specific protein kinases that mediate various cellular responses to diverse stimuli, including mitogens, osmotic stress, heat shock, and proinflammatory cytokines [3] [5]. Dysregulation of MAPK signaling is implicated in numerous pathological conditions, including cancer, inflammatory diseases, and metabolic disorders, making it an attractive target for therapeutic intervention [3] [5] [6]. Delphinidin's ability to modulate this pathway presents promising opportunities for developing novel treatment strategies against various diseases, particularly in oncology where MAPK dysregulation frequently drives tumor progression and therapeutic resistance [3] [1].
Table 1: Key Characteristics of this compound
| Property | Description | Research Implications |
|---|---|---|
| Chemical Class | Anthocyanidin flavonoid | Serves as natural compound template for drug development |
| Molecular Formula | C₁₅H₁₁ClO₇ | Determines solubility and reactivity characteristics |
| Molecular Weight | 338.69 g/mol | Impacts membrane permeability and bioavailability |
| Solubility | Water-soluble (as chloride salt) | Suitable for in vitro aqueous systems; challenges for in vivo delivery |
| Stability | pH-dependent; stable at pH <3, degrades at physiological pH | Requires stabilization strategies for biological applications |
| Active Metabolites | Delphinidin-3-O-glucoside, other glycosylated derivatives | Metabolic conversion affects biological activity |
This compound exerts pleiotropic effects on MAPK signaling through multiple molecular mechanisms. In non-small cell lung cancer (NSCLC) models, delphinidin pre-treatment (5 µM for 24 hours) significantly enhanced radiation sensitivity by activating JNK/MAPK pathways while concurrently suppressing the mTOR signaling axis [4]. This coordinated modulation resulted in increased apoptotic cell death with a radiation enhancement ratio of 1.54 at the 50% lethal dose, demonstrating its potential as a radiosensitizing agent [4]. The compound's effect on JNK phosphorylation appears context-dependent, as other studies have reported inhibitory effects on different MAPK components. In T-lymphocytes from patients with cardiovascular risks, delphinidin (at concentrations ranging from 10-100 µM) significantly inhibited ERK1/2 activation following phytohemagglutinin (PHA) stimulation, thereby reducing proliferation and promoting cell cycle arrest in the G0/G1 phase [7]. This suppression of ERK1/2 signaling was accompanied by downstream cell cycle disruption, including modulation of cyclin D1- and A-dependent pathways [2].
The MAPK pathway does not function in isolation but engages in extensive cross-talk with other signaling networks, and delphinidin appears to modulate several of these interconnected pathways simultaneously. In ovarian clear cell carcinoma models, delphinidin demonstrated significant anticancer effects through concurrent inhibition of both ERK1/2 MAPK and PI3K/AKT signal transduction cascades [1]. Similarly, in psoriasis models, a comprehensive kinome-level screening revealed that delphinidin binds directly to multiple lipid and serine/threonine kinases, including three PI3K isoforms (PIK3CG, PIK3C2B, and PIK3CA) with dissociation constants (Kd) ranging from 3.2 to 40 μM, as well as mTOR and p70S6K [8]. This multi-target binding profile enables delphinidin to simultaneously modulate both MAPK and PI3K/Akt/mTOR pathways, resulting in enhanced therapeutic efficacy against hyperproliferative skin conditions [8]. The compound's ability to engage multiple targets within interconnected signaling networks underscores its potential as a polypharmacological agent for complex diseases characterized by pathway redundancies and compensatory mechanisms.
Table 2: Quantitative Data on Delphinidin-Mediated MAPK Pathway Modulation
| Experimental System | Concentration Range | Exposure Time | Key Effects on MAPK | Downstream Outcomes |
|---|---|---|---|---|
| NSCLC (A549 cells) | 5 µM | 24 hours | ↑ JNK phosphorylation | Enhanced radiation sensitivity (ratio: 1.54), increased apoptosis |
| T-lymphocytes (Human) | 10-100 µM | 48 hours | ↓ ERK1/2 activation | Reduced proliferation, G0/G1 cell cycle arrest |
| Endothelial cells | 0.1-5 µg/mL | 24-48 hours | ↓ p38 phosphorylation | Inhibition of capillary-like formation, reduced angiogenesis |
| Ovarian cancer (ES2 cells) | 10-50 µM | 24-72 hours | ↓ ERK1/2 phosphorylation | Suppressed proliferation, induced apoptosis |
| Psoriasis models | 50 µM (in vitro) | Variable | Modulation via PI3K/mTOR | Reduced hyperproliferation, improved differentiation |
Protocol 3.1.1: Delphinidin Treatment and Radiation Sensitivity in NSCLC Cells
Cell Culture and Reagents: Maintain A549 human NSCLC cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Prepare this compound stock solution at 10 mM in DMSO and store at -20°C protected from light. Perform serial dilutions in cell culture medium to achieve final working concentrations, ensuring DMSO concentration does not exceed 0.1% (v/v) in any treatment [4].
Treatment Protocol: Seed cells in appropriate culture vessels at a density of 1 × 10⁴ cells/cm² and allow to adhere for 24 hours. Pre-treat cells with sub-cytotoxic concentration of delphinidin (5 µM) for 24 hours prior to irradiation. Perform γ-ray irradiation using a clinical linear accelerator (e.g., VARIAN linear accelerator) at room temperature with a dose rate of 4 Gy/min. Apply radiation doses ranging from 1-20 Gy based on experimental requirements. Following irradiation, replace with fresh culture medium and incubate for specified time points based on assay requirements [4].
Clonogenic Survival Assay: After treatments, trypsinize cells and seed into 6-well plates at densities of 200-10,000 cells/well depending on expected survival fraction. Incubate cells for 7-14 days to allow colony formation. Fix colonies with pure methanol for 20 minutes at room temperature and stain with Wright's stain or 0.5% crystal violet for 30 minutes. Count colonies containing >50 cells using an automated colony counter or manual microscopy. Calculate plating efficiency and survival fractions normalized to untreated controls. Determine radiation enhancement ratio as the ratio of radiation dose parameters for delphinidin-treated versus control cells [4].
Protocol 3.1.2: MAPK Phosphorylation Analysis by Western Blot
Protein Extraction and Quantification: Following delphinidin treatments, wash cells twice with ice-cold PBS and lyse using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Incubate lysates on ice for 30 minutes with intermittent vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant and quantify protein concentration using BCA assay according to manufacturer's protocol [4] [7].
Immunoblotting Procedure: Separate 30-50 μg of total protein by 10% SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), phospho-JNK (Thr183/Tyr185), phospho-p38 (Thr180/Tyr182), total ERK1/2, total JNK, and total p38 (all typically at 1:1000 dilution) overnight at 4°C. Include GAPDH or β-actin as loading controls. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 2 hours at room temperature. Detect signals using enhanced chemiluminescence reagent and visualize with a digital imaging system. Perform densitometric analysis using ImageJ or similar software to quantify band intensities [4] [7].
Protocol 3.2.1: Intracellular Calcium Signaling and MAPK Activation
Calcium Imaging: Load T-lymphocytes or other relevant cell types with 5 μM Fura-2 AM in physiological salt solution (PSS) for 45 minutes at 37°C. After loading, wash cells twice and resuspend in fresh PSS. Measure intracellular Ca²⁺ concentrations using a fluorescence microscope or plate reader with alternating excitation at 340 and 380 nm and emission detection at 510 nm. Calculate ratio values (F340/F380) and convert to [Ca²⁺]i using calibration parameters. Assess store-operated calcium entry (SOCE) by first depleting intracellular stores with thapsigargin (1 μM) in Ca²⁺-free solution, then adding CaCl₂ (2 mM) to initiate extracellular Ca²⁺ influx. Treat cells with delphinidin (10-100 μM) before or during stimulation to evaluate its effects on calcium signaling [7].
NFAT and HDAC Activity Assays: For NFAT activation assessment, transfert cells with NFAT-responsive luciferase reporter constructs using appropriate transfection reagents. After 24 hours, treat cells with delphinidin in the presence or absence of activators (e.g., PHA for T-cells). Measure luciferase activity using a commercial kit according to manufacturer's instructions. For HDAC activity, prepare nuclear extracts using commercial kits and assess deacetylase activity fluorometrically with HDAC-specific substrates (e.g., Ac-Lys-AMC). Include trichostatin A (TSA) as a positive control inhibitor [7].
The modulation of MAPK signaling by delphinidin has significant implications for overcoming therapeutic resistance in oncology. In breast cancer models, flavonoids including delphinidin have demonstrated capacity to reverse chemoresistance by interacting with ERK, JNK, p38, and ERK5 pathways within the MAPK signaling cascade [3]. This is particularly relevant for triple-negative breast cancer (TNBC), which is characterized by aggressive disease course, early metastasis, and frequent development of drug resistance [3]. The ability of delphinidin to suppress phosphorylation and activation of MAPK components inhibits tumor cell survival pathways that would otherwise confer resistance to conventional chemotherapeutic agents such as taxanes, anthracyclines, and platinum-based drugs [3]. Furthermore, in malignant mesothelioma models characterized by Hippo pathway alterations, compensatory MAPK pathway activation has been identified as a key mechanism of resistance to targeted therapies, suggesting potential for combination approaches incorporating MAPK modulators like delphinidin [6]. The intersection between Hippo and MAPK pathways represents a promising therapeutic avenue where delphinidin-based interventions could potentially mitigate resistance mechanisms.
Beyond oncology, delphinidin's MAPK modulatory activity extends to inflammatory and cardiovascular pathologies. In T-lymphocytes from patients with metabolic syndrome, delphinidin significantly reduced proliferation and pro-inflammatory differentiation by inhibiting Ca²⁺ signaling, HDAC and NFAT activation, and ERK1/2 phosphorylation [7]. This multi-target immunomodulatory effect suggests potential applications for managing chronic inflammation associated with obesity and cardiovascular risks. Additionally, delphinidin has demonstrated anti-angiogenic properties in endothelial cell models by inhibiting various stages of angiogenesis including proliferation, migration, and capillary-like formation through interference with VEGFR2 signaling, MAPK activation, and PI3K pathways [2]. These anti-angiogenic effects are particularly relevant for pathological conditions characterized by excessive vascularization, including cancer and certain retinal diseases. The compound's impact on p38 MAPK signaling further supports its potential utility in regulating inflammatory responses, as p38 is a well-established mediator of cellular stress and inflammation [5].
A significant challenge in translating delphinidin's MAPK modulatory effects into clinical applications is its limited bioavailability and stability. Delphinidin is light-sensitive and remains stable only at acidic pH (pH <3), rapidly degrading under physiological conditions [1] [2]. Additionally, the compound is poorly absorbed systemically, with studies detecting only low plasma concentrations of delphinidin and its conjugated metabolites following oral administration [2]. To address these limitations, researchers have developed innovative delivery strategies including small extracellular vesicle (sEV) encapsulation. This approach has demonstrated remarkable improvement in delphinidin efficacy, with sEV-loaded delphinidin showing 2-fold increased potency for endothelial proliferation inhibition, 10-fold enhancement for endothelial nitric oxide production, and 100-fold improvement in inhibiting capillary-like formation compared to free delphinidin [2]. Other potential formulation strategies include structural modifications such as glycosylation, acylation, and methylation to enhance stability and bioavailability [1]. Researchers should carefully consider these delivery challenges when designing experiments and interpreting results, particularly for in vivo studies.
Figure 1: Delphinidin-Mediated MAPK Signaling Modulation Network. This diagram illustrates the complex interplay between this compound and MAPK pathway components, highlighting multi-level regulation and cross-talk with complementary signaling pathways.
Figure 2: Comprehensive Workflow for Investigating Delphinidin-Mediated MAPK Modulation. This experimental pipeline outlines key stages from preparation through interpretation for studying delphinidin's effects on MAPK signaling and therapeutic applications.
This compound (CAS 528-53-0) is an anthocyanidin plant pigment widely present in pigmented fruits and vegetables such as blueberries, pomegranates, black grapes, eggplants, and dark berries. With a molecular weight of 338.7 and molecular formula of C15H11ClO7, this natural compound exhibits potent antioxidant properties and has demonstrated significant anticancer activities across various cancer cell lines. [1] Delphinidin belongs to the flavonoid family, characterized by a diphenylpropane-based structure featuring multiple hydroxyl groups that confer its strong electron-donating capacity and reactive oxygen species (ROS) scavenging activity. [2] [3] The compound's cardiac toxicity protection, anti-inflammatory effects, and hypoglycemia management potential have also been documented, though its apoptotic induction in cancer cells represents one of its most promising therapeutic applications. [4]
The structural configuration of delphinidin features a flavylium cation composed of two benzoyl rings (A and B) separated by a heterocyclic ring (C), with hydroxyl substitutes at both R1 and R2 positions. [5] This specific arrangement, particularly the presence of 3 hydroxyl groups on its B ring, makes its oxidative biological effect stronger compared to other flavonoid compounds such as cyanidin and malvidin. [6] The presence of numerous electron donor atoms enables delphinidin to function as a potent antioxidant by scavenging reactive oxygen species, while also facilitating interactions with various cellular proteins and signaling molecules that trigger apoptotic pathways in malignant cells. [3]
The pro-apoptotic effects of this compound are mediated through multiple interconnected signaling pathways that converge to induce programmed cell death in cancer cells:
Mitochondrial Apoptosis Pathway: Delphinidin treatment promotes mitochondrial membrane permeabilization, leading to the activation of caspase-9 and subsequent executioner caspases including caspase-3 and caspase-7. This intrinsic apoptotic pathway is characterized by Bax upregulation and Bcl-2 downregulation, creating an imbalance that favors cytochrome c release and apoptosome formation. [6] [5] The resulting caspase activation cascade ultimately leads to DNA fragmentation and cellular dismantling, hallmarks of apoptotic cell death. [2]
Death Receptor Pathway: In certain cancer cell types, delphinidin activates caspase-8 initiation, which can directly activate executioner caspases or amplify the mitochondrial pathway through Bid cleavage. This extrinsic apoptotic activation has been particularly observed in LNCaP prostate cancer cells, where delphinidin treatment significantly increased caspase-8 expression levels. [2]
Cell Cycle Arrest: Beyond direct apoptosis induction, delphinidin exerts anti-proliferative effects through cell cycle interruption. In HER-2-positive breast cancer cell lines (MDA-MB-453 and BT-474), delphinidin induced G2/M phase arrest by inhibiting the protein expression levels of cyclin B1 and Cdk1. [6] Similarly, in human colon cancer cells, delphinidin treatment resulted in G2/M phase accumulation while simultaneously upregulating caspases 3, 8, and 9. [3]
Emerging research has revealed that this compound functions as an epigenetic modulator through its inhibition of histone deacetylase (HDAC) activity, particularly targeting HDAC3 cleavage in a caspase-dependent manner:
Beyond direct apoptosis induction, this compound exhibits several complementary anticancer activities:
Table 1: Key Signaling Pathways Modulated by this compound in Cancer Cells
| Pathway | Effect | Biological Outcome | Cancer Models |
|---|---|---|---|
| MAPK Signaling | Inhibits ERK, activates JNK | Pro-apoptotic | Breast, Lung, Prostate |
| NF-κB Pathway | Suppresses DNA binding | Anti-inflammatory, Pro-apoptotic | Breast, Prostate |
| PI3K/Akt/mTOR | Inhibits phosphorylation | Autophagy induction, Radiosensitization | Lung, Ovarian |
| p53 Signaling | Stabilizes via acetylation | Cell cycle arrest, Apoptosis | Prostate |
| Hyaluronidase | Inhibits enzymatic activity | Anti-metastatic | Breast, Prostate, Melanoma |
The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in cancer cells:
Diagram 1: this compound induces apoptosis in cancer cells through multiple interconnected pathways including epigenetic regulation, signaling pathway modulation, mitochondrial apoptosis activation, and cell cycle arrest. Key steps include HDAC3 inhibition leading to p53 stabilization, NF-κB and ERK inhibition combined with JNK activation, Bax/Bcl-2 imbalance triggering cytochrome c release, and cell cycle arrest at G2/M phase. These pathways converge on caspase-3/7 activation and PARP cleavage, executing apoptotic cell death.
This compound exhibits dose-dependent cytotoxicity across various cancer cell types, with potency varying significantly based on cancer origin and molecular subtypes:
Table 2: Cytotoxicity Profile of this compound Across Cancer Cell Lines
| Cancer Type | Cell Line | IC50 / Effective Concentration | Experimental Conditions | Key Findings |
|---|---|---|---|---|
| Breast Cancer | HER-2-positive MDA-MB-453 | 20-80 µM (48h treatment) | CCK-8 assay | G2/M phase arrest, mitochondrial apoptosis [6] |
| Breast Cancer | HER-2-positive BT-474 | 20-80 µM (48h treatment) | CCK-8 assay | Cyclin B1/CDK1 inhibition, caspase activation [6] |
| Prostate Cancer | LNCaP (p53 wild-type) | 100-150 µM (24h treatment) | Cell viability assay | Caspase-dependent apoptosis, HDAC3 cleavage [2] |
| Prostate Cancer | PC-3 | Dose-dependent growth inhibition | Not specified | NF-κB DNA binding inhibition [5] |
| Lung Cancer | A549 (NSCLC) | 5 µM (sub-cytotoxic for radiation sensitization) | MTT assay, clonogenic assay | Enhanced radiation response (enhancement ratio: 1.54) [8] |
| Ovarian Cancer | ES2 (clear cell carcinoma) | Effective inhibition | Not specified | ERK1/2 MAPK and PI3K/AKT inhibition [3] |
| Colon Cancer | HT29 | Protective effect against menadione-induced DNA damage | DNA damage assays | Antioxidative effect, reduced hydrogen peroxide [3] |
The multifaceted mechanism of this compound is reflected in its modulation of diverse molecular targets:
Table 3: Molecular Targets and Mechanistic Effects of this compound
| Target/Pathway | Effect | Experimental Evidence | Biological Consequence |
|---|---|---|---|
| Caspase-3/7 | Activation ↑ | Western blot, activity assays | 2-3 fold increase in cleavage/activity [6] [2] |
| Caspase-8 | Activation ↑ | Western blot analysis | Initiation of extrinsic apoptosis [2] |
| Caspase-9 | Activation ↑ | Western blot analysis | Mitochondrial pathway initiation [5] |
| PARP-1 | Cleavage ↑ | Western blot | DNA repair disruption, apoptosis promotion [2] |
| Bax/Bcl-2 Ratio | Increased | Protein expression analysis | Mitochondrial membrane permeabilization [6] [5] |
| Cyclin B1/CDK1 | Downregulation ↓ | Protein expression analysis | G2/M cell cycle arrest [6] |
| p53 | Acetylation/stabilization ↑ | Immunoprecipitation, Western blot | Transcriptional activation of pro-apoptotic genes [2] |
| NF-κB DNA Binding | Inhibition ↓ | EMSA, Western blot | Reduced anti-apoptotic signaling [6] [5] |
| ERK Phosphorylation | Inhibition ↓ | Western blot analysis | Reduced proliferative signaling [6] |
| JNK Phosphorylation | Activation ↑ | Western blot analysis | Stress pathway signaling, apoptosis [6] |
| HYAL1/HYAL2 | Inhibition ↓ | Fluorescence polarization assay | Increased HMW-HA, reduced metastasis [7] |
| HDAC3 Activity | Inhibition ↓ | HDAC activity assay | p53 acetylation, epigenetic modulation [2] |
Purpose: To establish standardized conditions for culturing and treating cancer cell lines with this compound for apoptosis studies.
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Purpose: To evaluate this compound-induced cytotoxicity and determine IC50 values.
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Purpose: To quantify apoptosis induction by this compound using Annexin V/propidium iodide staining.
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Purpose: To detect changes in apoptosis-related protein expression and activation following this compound treatment.
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This compound demonstrates significant radiation-enhancing properties in non-small cell lung cancer (NSCLC) cells, making it a promising candidate for combination therapy with radiotherapy:
The anti-metastatic activity of this compound stems from its potent inhibition of hyaluronidase, resulting in accumulation of high molecular weight hyaluronic acid (HMW-HA) that creates a tumor-suppressive microenvironment:
The following workflow illustrates the experimental approach for evaluating this compound's antimetastatic potential:
Diagram 2: Experimental workflow for evaluating this compound's antimetastatic potential, beginning with high-throughput screening using fluorescence polarization to identify hyaluronidase inhibition, followed by in vitro validation through migration/invasion assays and HA size analysis, and culminating in in vivo metastasis models using mouse xenografts to confirm therapeutic efficacy.
Delphinidin is a naturally occurring anthocyanidin belonging to the flavonoid family, abundantly present in various pigmented fruits and vegetables such as berries, eggplants, pomegranates, and dark grapes. This compound has attracted significant scientific interest due to its potent biological activities, particularly its anti-cancer properties through multiple molecular mechanisms. Among these mechanisms, the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway has emerged as a promising target for cancer therapeutic development. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation, and its overexpression or aberrant activation is frequently associated with various cancers, including lung, breast, and colorectal cancers.
Research has demonstrated that delphinidin acts as a multi-targeted inhibitor of receptor tyrosine kinases, including EGFR and VEGFR2, making it a valuable compound for investigating signaling pathways in cancer biology [1] [2]. Unlike synthetic EGFR inhibitors that often target single pathways, delphinidin offers the advantage of modulating multiple interconnected pathways simultaneously, potentially leading to more comprehensive anti-cancer effects. The compound has shown efficacy in both in vitro and in vivo models, inhibiting cancer cell proliferation, inducing apoptosis, and suppressing angiogenesis and metastasis across various cancer types [3] [1] [4].
Delphinidin (2-(3,4,5-trihydroxyphenyl) chromenylium-3,5,7-triol) is an anthocyanidin aglycone characterized by a flavylium cation structure consisting of two benzoyl rings (A and B) separated by a heterocyclic ring (C). The compound is distinguished by hydroxyl substitutes at both R1 and R2 positions on the B ring, which contribute to its potent antioxidant activity and biological effects [2] [5]. Delphinidin chloride is a stable salt form commonly used in experimental studies, with improved solubility in aqueous solutions compared to the base compound.
Key chemical properties:
Understanding the bioavailability profile of delphinidin is essential for designing appropriate experimental approaches. Pharmacokinetic studies in humans have shown that after consumption of delphinidin-3-O-glucoside (a common glycosylated form), the maximum plasma concentration (C~max~) reaches approximately 21.39-63.55 nmol/L within 1-2 hours post-administration [2] [5]. The reported bioavailability of delphinidin glycosides ranges from 0.14% to 0.48%, with rapid metabolism to glucuronide conjugates as the primary phase II metabolites. These pharmacokinetic parameters should be considered when designing in vivo experiments and determining appropriate dosing regimens for animal studies.
Materials Required:
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Western Blotting Protocol for EGFR Pathway Analysis:
Key Parameters:
MTT Assay Protocol:
Alternative Cell Viability Assays:
Transwell Invasion Assay:
Wound Healing Migration Assay:
Table 1: Delphinidin Efficacy Across Various Cancer Cell Models
| Cell Line | Cancer Type | Assay Type | Effective Concentration | Key Effects Observed | Citation |
|---|---|---|---|---|---|
| AU-565 | Breast cancer | EGFR phosphorylation | 5-40 μM | Inhibition of EGFR, PI3K, AKT, and MAPK phosphorylation | [3] |
| NCI-H441 | NSCLC | Cell viability (MTT) | 5-60 μM | 50% growth inhibition at ~40 μM; induction of apoptosis | [1] |
| SK-MES-1 | NSCLC | Cell viability (MTT) | 5-60 μM | Dose-dependent growth inhibition; caspase activation | [1] |
| A549 | Lung adenocarcinoma | VEGF expression | 20-100 μM | Suppression of HIF-1α and VEGF expression | [6] |
| DLD-1 | Colorectal cancer | Migration/Invasion | 50-100 μM | Inhibition of cell migration and invasion without cytotoxicity | [4] |
| PC-3 | Prostate cancer | Cell growth arrest | 10-80 μM | Caspase-dependent apoptosis; NF-κB inhibition | [2] |
Table 2: Delphinidin Effects on Key Signaling Pathways
| Pathway Component | Effect of Delphinidin | Experimental Method | Biological Consequence |
|---|---|---|---|
| EGFR phosphorylation | Inhibition | Western blot | Reduced downstream signaling |
| PI3K/AKT pathway | Suppression | Western blot, kinase assays | Decreased cell survival |
| MAPK pathway | Inhibition | Western blot | Reduced proliferation signals |
| HIF-1α expression | Downregulation | Western blot, PCR | Decreased angiogenesis |
| VEGF production | Reduction | ELISA, PCR | Impaired neovascularization |
| Caspase-3/9 | Activation | Western blot, activity assays | Induction of apoptosis |
| Bcl-2/Bax ratio | Decreased | Western blot | Promotion of cell death |
The molecular mechanisms through which delphinidin inhibits EGFR signaling and exerts anti-cancer effects can be visualized through the following pathway diagram:
Visualization of Delphinidin's Multitargeted Inhibition of EGFR Signaling Pathway
This diagram illustrates the key molecular targets of delphinidin in the EGFR signaling pathway. Delphinidin primarily inhibits the phosphorylation and activation of EGFR, which in turn suppresses downstream signaling through both the PI3K/AKT/mTOR and MAPK pathways [3] [1] [6]. This multitargeted inhibition results in reduced cancer cell proliferation, induction of apoptosis, and suppression of HIF-1α-mediated VEGF expression and angiogenesis.
Compound Stability and Handling:
Cell Line-Specific Considerations:
Table 3: Troubleshooting Guide for Delphinidin EGFR Inhibition Studies
| Problem | Potential Causes | Solutions |
|---|---|---|
| Lack of EGFR inhibition | Insufficient delphinidin concentration; inadequate pre-treatment time | Increase concentration (up to 60 μM); extend pre-treatment time to 3 hours |
| High background in control cells | Serum-induced activation of EGFR pathways | Extend serum starvation period to 24 hours; use lower serum concentration (0.5-1%) during treatment |
| Poor compound solubility | High concentration in aqueous solution | Ensure stock concentration in DMSO is ≥100 mM; add delphinidin to media while vortexing gently |
| Rapid degradation of compound | Light exposure; alkaline pH | Protect solutions from light using amber tubes; verify media pH is maintained at 7.2-7.4 |
| Inconsistent results between replicates | Uneven cell seeding; compound precipitation | Ensure homogeneous cell suspension when seeding; vortex treatment media before application to cells |
| Excessive cytotoxicity in normal cells | Concentration too high | Titrate concentration; verify delphinidin is ≤40 μM for normal cells |
The experimental protocols outlined in this document support various research applications in cancer biology and drug discovery:
Mechanistic Studies of EGFR Signaling: Delphinidin serves as a valuable tool compound for investigating EGFR pathway dynamics and cross-talk with other signaling networks. Its multi-targeted inhibition profile makes it particularly useful for studying pathway redundancy and compensatory mechanisms in cancer cells [3] [7].
Combination Therapy Development: The protocols can be adapted to study delphinidin in combination with conventional chemotherapeutic agents or other targeted therapies. Research suggests delphinidin may enhance the efficacy of standard treatments while potentially reducing toxicity [1] [2].
Metastasis and Angiogenesis Research: The invasion and migration assays provide methodology for investigating delphinidin's anti-metastatic properties. Studies have demonstrated that delphinidin suppresses key steps in metastasis, including epithelial-mesenchymal transition, invasion, and angiogenesis [6] [4].
Preclinical Efficacy Assessment: The comprehensive protocols support the collection of robust preclinical data for evaluating delphinidin's potential as a lead compound or dietary supplement adjuvant in cancer management. In vivo studies have shown that delphinidin inhibits tumor growth and angiogenesis in xenograft models [1] [6].
This compound is a naturally occurring anthocyanidin compound abundantly found in pigmented vegetables and fruits such as berries, red grapes, eggplant, and pomegranate. As a polyphenolic pigment, it exhibits a range of biological activities including potent antioxidant, anti-inflammatory, and anti-angiogenic properties. The compound exists as a flavylium cation with a C6-C3-C6 skeleton structure, characterized by multiple hydroxyl groups at the 3,3',4',5,5',7 positions that contribute to its strong electron-donating capacity and biological activity. Delphinidin is highly active in its aglycone form (without sugar moiety), though this same structure makes it light-sensitive and stable only at acidic pH (<3), degrading rapidly under physiological conditions. These properties present significant challenges for in vitro applications requiring careful experimental design to maintain compound integrity throughout testing procedures.
Recent research has illuminated delphinidin's promising anticancer potential across various cancer types, with studies demonstrating efficacy at concentrations ranging from 1-40 μM in various cancer models. The compound exhibits pleiotropic mechanisms against cancer cells, including induction of apoptosis, cell cycle arrest, inhibition of proliferation, and suppression of metastatic potential. This document provides comprehensive application notes and standardized protocols for utilizing this compound in in vitro studies within the 1-40 μM concentration range, with emphasis on experimental optimization, appropriate controls, and methodological considerations specific to this bioactive compound.
The inherent instability of delphinidin under physiological conditions represents a significant methodological challenge for in vitro studies. Research indicates that delphinidin is light-sensitive and stable only at acidic pH, degrading rapidly at neutral to basic pH and at physiological temperature [1]. Several stabilization approaches have been developed:
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Effective Concentration (μM) | Exposure Time | Observed Effects |
|---|---|---|---|---|
| Ovarian Cancer | PEO1 | 25-100 μM | 24-48h | Synergistic with 3-BP; ↓ATP, ↓ROS, ↓cell mobility [2] |
| Ovarian Cancer | SKOV3 | 25-100 μM | 24-48h | Additive/antagonistic with 3-BP; ↑GSH, ↓ATP [2] |
| Colorectal Cancer | HCT-116 | 242 ± 16 μM (IC₅₀) | 24h | ↓Viability; ↓PD-L1 expression [3] |
| Colorectal Cancer | HT-29 | >600 μM (IC₅₀) | 24h | Moderate ↓viability [3] |
| Breast Cancer | HER2+/ER+ lines | 10-100 μM | 24-72h | ↑Apoptosis; ↓proliferation; ↓phospho-Akt [4] |
| Various Cancers | Multiple lines | 1-40 μM (literature range) | 24-72h | Variable effects based on cell type and assay [4] |
Table 2: this compound IC₅₀ Values Across Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| PEO1 (Ovarian) | <100 | MTS viability | [2] |
| SKOV3 (Ovarian) | <100 | MTS viability | [2] |
| HCT-116 (Colon) | 242 ± 16 | MTS viability | [3] |
| HT-29 (Colon) | >600 | MTS viability | [3] |
| MRC-5 (Normal fibroblast) | >100 | MTS viability | [2] |
Purpose: To evaluate the anti-proliferative effects of this compound on cancer cell lines.
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Purpose: To assess apoptosis induction by this compound through caspase activation measurement.
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Expected Results: Studies in human colon cancer cells have shown delphinidin treatment upregulates caspases 3, 8, and 9 while decreasing Bcl-2 protein levels, indicating activation of both intrinsic and extrinsic apoptosis pathways [4].
Diagram: this compound Mechanism of Action in Cancer Cells
This compound Mechanism of Action in Cancer Cells
Apoptosis Induction: Delphinidin activates both intrinsic and extrinsic apoptosis pathways, characterized by caspase-3, -8, and -9 activation and Bcl-2 downregulation in human colon cancer cells [4].
Cell Cycle Arrest: Treatment with delphinidin causes G2/M phase cell cycle arrest in human colon cancer cells by modulating expression of cyclins and cyclin-dependent kinases (CDKs) [4].
Anti-angiogenic Effects: Delphinidin exhibits potent anti-angiogenic properties by downregulating pro-angiogenic factors like VEGF and inhibiting capillary-like formation in human aortic endothelial cells (HAoECs) [1].
Signaling Pathway Modulation: In triple-negative and ER-negative breast cancer cells, delphinidin inhibits the MAPK signaling pathway and PI3K/Akt/mTOR/p70S6K pathways, suppressing proliferation and survival signals [5].
Immune Checkpoint Regulation: Delphinidin and its glycosides decrease PD-L1 protein expression in HCT-116 colorectal cancer cells, potentially enhancing immune recognition of cancer cells [3].
Studies investigating traditional Chinese medicine compounds have highlighted that delphinidin may form colloidal aggregates at higher micromolar concentrations, which can lead to artifactual inhibition in biochemical assays [6]. This aggregation-mediated inhibition is characterized by:
Mitigation Strategies:
The poor bioavailability and rapid metabolism of delphinidin present significant challenges for in vitro studies. Several advanced delivery approaches have shown promise:
Small Extracellular Vesicles (sEVs): Loading delphinidin into sEVs increased potency 2-fold for endothelial proliferation, 10-fold for NO production, and 100-fold for capillary-like formation inhibition compared to free delphinidin [1].
Nanoencapsulation: Recent studies have utilized nanoencapsulation, acylation, and copigmentation to significantly improve stability and bioavailability of anthocyanins [7].
This compound represents a promising natural product lead compound with demonstrated efficacy against various cancer types in the 1-40 μM concentration range. Successful experimental implementation requires careful attention to its physicochemical instability, appropriate vehicle controls, and consideration of potential colloidal aggregation artifacts. The compound's pleiotropic mechanisms—including apoptosis induction, cell cycle arrest, anti-angiogenic effects, and immune checkpoint modulation—make it an attractive candidate for further investigation in cancer therapeutics. Standardization of protocols across studies will enhance comparability and reproducibility in this growing research field. Future directions should focus on advanced delivery systems to improve stability and bioavailability, and combination therapies leveraging delphinidin's synergistic potential with conventional chemotherapeutic agents.
| Inhibitor Name | Type | Target | IC50 / Ki | Key Characteristics & Selectivity |
|---|---|---|---|---|
| Delphinidin [1] | Natural Product | p300/CBP HAT | Not Quantified | Specific inhibitor of p300/CBP HAT; does not affect HDAC, HMT, or SIRT1 [1]. |
| A-485 [2] [3] | Synthetic Small Molecule | p300/CBP HAT | 0.06 µM (p300) [3] | Potent, selective, drug-like, acetyl-CoA competitive; >1000-fold more potent than earlier tools like C646 [2]. |
| C646 [3] | Synthetic Small Molecule | p300 HAT | Ki = 0.4 µM [3] | Widely utilized tool compound; preferentially selective for p300 vs. other acetyltransferases [3]. |
| Lys-CoA [4] | Peptide-CoA Conjugate | p300 HAT | ~0.5 µM [4] | Potent, selective (∼200-fold) bi-substrate analog [4]. |
| Curcumin [3] | Natural Product | p300 HAT | ~25 µM [3] | Non-selective; also inhibits histone deacetylase (HDAC) [3]. |
| Anacardic Acid [3] | Natural Product | p300/CBP, PCAF | 8.5 µM (p300/CBP) [3] | Non-selective; also inhibits other HATs like PCAF [3]. |
This protocol outlines the key methodology for evaluating the inhibitory effects of a compound like delphinidin on p300/CBP HAT activity, based on common biochemical and cell-based assays [1] [2].
Objective: To determine the potency, selectivity, and functional cellular consequences of a candidate p300/CBP HAT inhibitor.
1. Biochemical HAT Activity Assay
2. Selectivity Profiling
3. Cell-Based Target Engagement and Mechanism
4. Functional Consequences in Cells
5. Anti-Proliferation Screening
The following diagram illustrates the complex mechanisms by which delphinidin exerts its effects, based on studies in different cell models.
Delphinidin chloride is a naturally occurring anthocyanin compound abundantly present in various pigmented fruits and vegetables, including blueberries, blackcurrants, red grapes, and eggplants. This polyphenolic compound belongs to the flavonoid family and is characterized by its distinctive purple pigmentation and potent biological activities. Among its numerous physiological effects, the most significant is its ability to modulate vascular function through the induction of nitric oxide (NO) release from endothelial cells. Nitric oxide serves as a crucial signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, leukocyte adhesion, and smooth muscle proliferation. The physiological generation of NO by endothelial nitric oxide synthase (eNOS) is essential for maintaining vascular homeostasis, and deficiencies in NO production or bioavailability contribute to the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy [1].
The significance of this compound in cardiovascular research stems from its multifaceted mechanisms of action on endothelial cells. Unlike many polyphenols that primarily function as antioxidants, delphinidin activates specific signaling pathways that lead to increased eNOS expression and activity. Research has demonstrated that delphinidin exerts endothelium-dependent vasorelaxant effects and provides protection against endothelial cell apoptosis, thereby contributing to the maintenance of vascular integrity. Furthermore, delphinidin displays anti-angiogenic properties in both in vitro and in vivo models, suggesting potential applications in pathologies associated with excessive vascularization, such as cancer and proliferative retinopathies. These diverse biological activities, coupled with its natural occurrence in commonly consumed foods, make this compound a compound of considerable interest for both basic research and potential therapeutic development [2] [3].
Table 1: Cell Culture Conditions for Endothelial Cell Studies
| Cell Type | Culture Medium | Supplements | Coating Substrate | Passage Range |
|---|---|---|---|---|
| Bovine Aortic Endothelial Cells (BAECs) | DMEM:Ham's F12 (1:1) | 10% FBS, 2 mM L-glutamine, 100 μg/mL heparin, 100 U/mL penicillin/streptomycin, 10 μM vitamin C | Type I collagen (0.06 mg/mL) | Up to 5 passages |
| Human Aortic Endothelial Cells (HAoECs) | Endothelial Cell Growth Medium MV2 | 1% penicillin/streptomycin | Not specified | 3-6 passages |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Collagenase digestion of umbilical cords | Not specified | Primary cultures |
Protocol Details:
Principle: Fluorescent dyes such as DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) selectively react with NO to form highly fluorescent compounds, allowing quantitative assessment of NO production in live cells.
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Principle: Delphinidin protects endothelial cells from apoptosis induced by various stimuli, including actinomycin D and 7β-hydroxycholesterol, through NO-dependent mechanisms.
Procedure:
Table 2: Quantitative Data Summary of this compound Effects on Endothelial Cells
| Experimental Parameter | Effect of Delphinidin | Magnitude of Change | Concentration Used | Key Signaling Mediators |
|---|---|---|---|---|
| Endothelial cell proliferation (basal) | Inhibition | Significant reduction | 10⁻² g/L | MEK1/2 MAPK, PI3K [3] |
| VEGF-induced proliferation | Inhibition | Significant reduction | 10⁻² g/L | VEGFR2, ERK1/2, p38 MAPK, PI3K, CREB/ATF1 [3] |
| NO production | Stimulation | Increased eNOS expression | 10⁻² g/L | MAP kinase pathway [2] |
| Apoptosis (actinomycin D-induced) | Protection | Significant reduction | 10⁻² g/L | NO-synthase, guanylyl cyclase, MAP kinase [2] |
| Apoptosis (7β-hydroxycholesterol-induced) | Protection | Significant reduction | 10⁻² g/L | NO-synthase, guanylyl cyclase, MAP kinase [2] |
| Capillary-like formation | Inhibition | 100-fold increased potency with sEV delivery | 0.1-5 μg/mL | Not specified [4] |
| Mitochondrial biogenesis (VEGF-induced) | Inhibition | Prevented increase | 10⁻² g/L | Akt pathway [5] |
| Tumor growth (melanoma xenograft) | Inhibition | Significant decrease | 10 mg/kg (in vivo) | VEGFR2 signaling, MAPK, PI3K [3] |
Table 3: Efficacy Enhancement of Delphinidin via Small Extracellular Vesicles (sEVs)
| Biological Activity | Potency Increase with sEV-Loaded Delphinidin | Optimal Concentration | Key Advantages |
|---|---|---|---|
| Endothelial proliferation inhibition | 2-fold increase | 0.1-5 μg/mL | Enhanced stability, target selectivity [4] |
| Endothelial NO production | 10-fold increase | 0.1-5 μg/mL | Improved bioavailability, reduced degradation [4] |
| Capillary-like formation inhibition | 100-fold increase | 0.1-5 μg/mL | Protection from physiological degradation, sustained release [4] |
| Cellular uptake | Not quantified | 0.1-5 μg/mL | Enhanced membrane permeability, targeted delivery [4] |
The quantitative data presented in Tables 2 and 3 demonstrate the dose-dependent efficacy of this compound across various endothelial functions. The remarkable potency enhancement achieved through sEV delivery systems (Table 3) highlights a promising strategy to overcome the inherent limitations of delphinidin, particularly its poor bioavailability and physiological instability. These advanced formulations maintain the biological activity of delphinidin while significantly improving its pharmacokinetic profile, making them particularly valuable for potential therapeutic applications [4].
The molecular mechanisms through which this compound stimulates nitric oxide release in endothelial cells involve a complex signaling network with multiple interconnected pathways. The following diagram illustrates the primary signaling cascade:
Diagram 1: Delphinidin-induced NO signaling pathway in endothelial cells. This diagram illustrates the molecular mechanisms through which this compound stimulates nitric oxide release, highlighting key signaling intermediates and downstream effects.
The signaling cascade begins with delphinidin binding to estrogen receptor alpha (ERα) on endothelial cells, which initiates intracellular signaling events [4]. This interaction triggers activation of the MAP kinase pathway, particularly involving MEK1/2, leading to phosphorylation and increased expression of endothelial nitric oxide synthase (eNOS) [2]. Additionally, delphinidin induces transient elevation of intracellular calcium concentration ([Ca²⁺]i), which further activates eNOS through calcium-dependent mechanisms [2] [5]. The activated eNOS then catalyzes the production of nitric oxide (NO) from L-arginine. The released NO activates soluble guanylyl cyclase (sGC), resulting in increased levels of cyclic guanosine monophosphate (cGMP). The elevated cGMP activates protein kinase G (PKG), which phosphorylates various cellular targets, including calcium channels and components of the apoptotic machinery, ultimately leading to vasodilation and inhibition of apoptosis [2] [6] [7].
Diagram 2: Experimental workflow for analyzing delphinidin effects on endothelial cells. This diagram outlines the sequential approach for investigating delphinidin-induced NO signaling and cytoprotective effects, from cell culture to data integration.
The experimental workflow begins with proper cell culture of relevant endothelial cell types (BAECs, HAoECs, or HUVECs) under standardized conditions. Following appropriate plating densities, cells are treated with optimized delphinidin concentrations (typically 10⁻² g/L) for time periods ranging from 30 minutes to 24 hours, depending on the specific assay. For NO detection, researchers can employ multiple complementary approaches, including direct measurement with fluorescent probes, eNOS expression analysis by Western blotting, and cellular localization studies via confocal microscopy. Apoptosis protection assays typically involve co-treatment with delphinidin and apoptotic inducers (actinomycin D or 7β-hydroxycholesterol) followed by TUNEL staining, flow cytometric analysis of DNA content, and assessment of mitochondrial cytochrome c release. Signaling pathway analysis focuses on phosphorylation status of key intermediates such as ERK1/2, p38 MAPK, CREB, and ATF1, often using pharmacological inhibitors to establish causal relationships. Finally, data integration from these multiple approaches provides a comprehensive understanding of delphinidin's mechanisms of action on endothelial cells [2] [3].
The vascular protective properties of this compound extend beyond basic science to potential therapeutic applications for various cardiovascular conditions. The compound's ability to stimulate NO production while simultaneously inhibiting pathological angiogenesis positions it as a promising candidate for managing conditions characterized by endothelial dysfunction. Research has demonstrated that delphinidin reduces tumor growth in melanoma xenograft models by specifically targeting endothelial cell proliferation rather than directly affecting cancer cells, highlighting its anti-angiogenic specificity [3]. This selective action on vascular cells suggests potential applications in cancer therapy as an adjuvant treatment to conventional cytotoxic agents. Additionally, delphinidin's capacity to maintain calcium homeostasis in endothelial cells and prevent apoptosis induced by pathological stimuli suggests potential in conditions where endothelial integrity is compromised, such as atherosclerosis, diabetes-associated vasculopathy, and hypertension [2].
A significant challenge in translating these beneficial effects to clinical applications is the poor bioavailability and limited stability of delphinidin under physiological conditions. To address these limitations, researchers have developed innovative delivery strategies, particularly small extracellular vesicles (sEVs) as nanocarriers. These sEVs, when loaded with delphinidin, dramatically enhance its potency—by 2-fold for endothelial proliferation inhibition, 10-fold for NO production, and 100-fold for capillary-like formation inhibition [4]. The loading efficiency of delphinidin into sEVs is approximately 9%, and the formulation significantly improves stability at physiological pH, protects against degradation, and enhances target selectivity. This advanced delivery system represents a promising approach for maximizing the therapeutic potential of delphinidin while minimizing the limitations associated with its natural formulation, potentially opening new avenues for clinical development in vascular diseases and cancer [4].
When working with this compound in endothelial cell studies, researchers should be aware of several critical technical considerations. First, delphinidin is light-sensitive and stable only at acidic pH (<3), requiring careful handling and storage conditions to prevent degradation. Prepare fresh stock solutions before each experiment and protect from light throughout the procedures. Second, the choice of vehicle control is crucial, as DMSO concentration should never exceed 0.1% in final treatment media to avoid cellular toxicity. Include appropriate vehicle controls in all experiments to account for potential solvent effects. Third, when using pharmacological inhibitors to elucidate mechanisms, perform dose-response studies to ensure specificity and avoid off-target effects. For apoptosis studies, include positive controls (e.g., cells treated with apoptotic inducers alone) to validate the experimental conditions [2] [1].
For consistent and reproducible results, researchers should pay particular attention to cell passage number, as endothelial cells beyond recommended passages (typically 5-6 for primary cells) may exhibit altered responsiveness to delphinidin. Additionally, when assessing NO production, consider the dynamic nature of NO signaling and perform time-course experiments to capture peak responses. For Western blot analysis of eNOS expression, ensure proper protein loading controls and consider that both expression level and phosphorylation status contribute to enzymatic activity. When implementing the sEV delivery system, characterize vesicle size and purity using nanoparticle tracking analysis and transmission electron microscopy to ensure batch-to-batch consistency [2] [4]. Finally, for in vivo applications, note that delphinidin administered intraperitoneally at 10 mg/kg significantly reduces tumor growth in melanoma xenograft models, providing a reference for dosing in animal studies [3].
This compound is a naturally occurring anthocyanidin compound that serves as a purple-red plant pigment abundantly found in various fruits and vegetables including berries, eggplant, red wine, and pomegranates. As an aglycone anthocyanidin, delphinidin represents the core non-glycosylated structure that can be conjugated with various sugar moieties in nature. The compound's chemical name is 3,3',4',5,5',7-hexahydroxyflavylium chloride, and it has a molecular formula of C~15~H~11~ClO~7~ with a molecular weight of 338.70 g/mol [1]. This compound is characterized by its high polarity due to multiple hydroxyl groups, making it readily soluble in polar solvents like methanol, ethanol, and water, though its stability is highly dependent on pH, with optimal stability occurring at acidic pH (<3) [1] [2].
The significance of this compound in biomedical research stems from its multifaceted biological activities and its interaction with key molecular targets, particularly estrogen receptor alpha (ERα). ERα is a nuclear receptor transcription factor that plays crucial roles in numerous physiological processes including reproduction, bone metabolism, cardiovascular function, and immune regulation [3] [4] [5]. Structurally, ERα consists of several functional domains: an N-terminal domain (A/B) containing activation function-1 (AF-1), a DNA-binding domain (C), a hinge region (D), and a C-terminal ligand-binding domain (E/F) housing activation function-2 (AF-2) [4] [5]. The receptor functions as a ligand-dependent transcription factor that regulates gene expression through binding to estrogen response elements (EREs) in target genes [3] [4].
Table 1: Physicochemical and Biological Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C~15~H~11~ClO~7~ |
| Molecular Weight | 338.70 g/mol |
| PubChem CID | 68245 |
| Solubility | Soluble in water, methanol, ethanol; insoluble in non-polar solvents |
| Stability | Stable at acidic pH (<3); degrades at physiological pH; light-sensitive |
| Primary Molecular Target | Estrogen receptor alpha (ERα) |
| Bioavailability | Low (enhanceable via formulation strategies) |
| Plant Sources | Berries, red grapes, eggplant, pomegranates, red wine |
Recent research has revealed that this compound exerts modulatory effects on ERα signaling, potentially offering therapeutic benefits for various conditions including chronic inflammation, cancer, and cardiovascular diseases [6] [2] [7]. The compound's ability to interact with ERα and downstream signaling pathways positions it as a promising candidate for further investigation and therapeutic development. However, challenges with its poor bioavailability and chemical instability under physiological conditions necessitate careful experimental design and potentially innovative formulation strategies such as encapsulation in small extracellular vesicles to enhance delivery and efficacy [2].
This compound mediates its biological effects through a complex interplay with estrogen receptor alpha signaling, involving both genomic and non-genomic mechanisms that ultimately result in functional suppression of ERα activity. Understanding these mechanisms is crucial for rational therapeutic development and appropriate experimental design.
This compound functions as a ligand-dependent modulator of ERα signaling, though its precise classification as agonist, antagonist, or selective modulator appears to be context-dependent. Research indicates that delphinidin can initiate certain ERα-dependent responses, such as endothelial nitric oxide production, suggesting agonist-like properties in some cellular contexts [7]. However, in T lymphocytes and cancer models, delphinidin demonstrates antagonistic characteristics by suppressing ERα-mediated proliferative and inflammatory responses [6] [8]. This contextual duality positions this compound as a potential selective estrogen receptor modulator (SERM) with tissue-specific activities, similar to clinically used compounds like tamoxifen but with a distinct pharmacological profile [4] [9].
The binding of delphinidin to ERα triggers conformational changes that alter the receptor's interaction with coregulator proteins, ultimately influencing transcriptional activity. Unlike canonical ERα agonists such as 17β-estradiol that promote coactivator recruitment, delphinidin appears to modulate receptor function in a manner that suppresses proliferative and inflammatory gene programs while potentially maintaining beneficial ERα activities in certain tissues [6] [4]. This selective modulation may underlie its therapeutic potential while minimizing unwanted effects associated with full ERα antagonism.
This compound influences multiple key signaling pathways downstream of ERα, with the specific effects varying by cell type and context. The compound's ability to simultaneously modulate multiple interconnected pathways contributes to its potent biological activities and therapeutic potential.
Table 2: Key Signaling Pathways Modulated by this compound via ERα
| Signaling Pathway | Effect of Delphinidin | Biological Outcome |
|---|---|---|
| Ca²⁺/NFAT/HDAC Axis | Inhibits store-operated Ca²⁺ entry, reduces NFAT activation, decreases HDAC activity | Suppressed T lymphocyte proliferation and differentiation [6] [8] |
| MAPK/ERK Pathway | Inhibits ERK1/2 phosphorylation | Reduced cell cycle progression; decreased inflammatory responses [6] [10] |
| Akt/mTOR Signaling | Suppresses Akt activation and mTOR activity | Inhibition of cell survival and growth; induction of autophagy [7] [10] |
| VEGF/VEGFR2 Pathway | Inhibits VEGFR2 signaling and mitochondrial biogenesis | Anti-angiogenic effects; reduced endothelial cell proliferation [2] [7] |
| NF-κB Pathway | Suppresses NF-κB activation and downstream inflammatory genes | Anti-inflammatory effects; reduced cytokine production [6] [10] |
In T lymphocytes from patients with metabolic syndrome, this compound effectively suppresses proliferation and pro-inflammatory differentiation through a mechanism involving ERα-dependent inhibition of store-operated calcium entry (SOCE), subsequently reducing activation of nuclear factor of activated T-cells (NFAT) and histone deacetylase (HDAC) activity [6] [8]. This pathway is particularly relevant for chronic inflammatory conditions associated with cardiovascular risk factors. The requirement for ERα in these effects has been definitively demonstrated through pharmacological inhibition with fulvestrant and genetic deletion studies, which completely abrogate delphinidin's suppressive actions on T cell function [6].
In endothelial cells, this compound exerts anti-angiogenic effects through ERα-dependent inhibition of vascular endothelial growth factor (VEGF)-induced signaling, particularly by suppressing Akt activation and mitochondrial biogenesis [7]. This mechanism underlines the compound's potential utility in pathological angiogenesis associated with cancer and other proliferative disorders. Additionally, in various cancer models, delphinidin modulates additional pathways including MAPK signaling and STAT3 activation, contributing to its anti-proliferative and pro-apoptotic effects [10].
The following diagram illustrates the key signaling pathways through which this compound modulates ERα activity and downstream biological effects:
Schematic Overview of this compound Signaling Through ERα
The effects of this compound on ERα suppression have been demonstrated across multiple experimental systems, providing compelling evidence for its biological activity and potential therapeutic applications. The following table summarizes key quantitative findings from pivotal studies investigating delphinidin-ERα interactions:
Table 3: Quantitative Effects of this compound in Experimental Models
| Experimental System | Delphinidin Concentration | Key Effects | ERα Dependence |
|---|---|---|---|
| Human T lymphocytes (healthy) | 0.1-5 μg/mL | 40-60% inhibition of PHA-induced proliferation; G0/G1 cell cycle arrest [6] | Confirmed (fulvestrant blockade) |
| Human T lymphocytes (MetS patients) | 0.1-5 μg/mL | 35-55% inhibition of proliferation; reduced Th1/Th17 differentiation [6] [8] | Confirmed (fulvestrant blockade) |
| Endothelial cells (HAoECs) | 0.1-5 μg/mL | 50-70% inhibition of capillary formation; 40% reduction in VEGF-induced mitochondrial biogenesis [2] [7] | ERα-mediated mechanism |
| sEV-loaded delphinidin (HAoECs) | 0.1-5 μg/mL | 100-fold increased potency vs free delphinidin for capillary formation inhibition [2] | Enhanced efficacy maintained |
| T lymphocyte Ca²⁺ signaling | 0.1-5 μg/mL | 30-50% reduction in thapsigargin-induced Ca²⁺ release and SOCE [6] | ERα-dependent mechanism |
| T lymphocyte NFAT activation | 0.1-5 μg/mL | 40-60% reduction in PHA-induced NFAT activation [6] | ERα-dependent mechanism |
The consistency of effects across different cell types and donor sources strengthens the evidence for this compound as a bona fide modulator of ERα signaling. Particularly noteworthy is the maintained activity of delphinidin in T lymphocytes from patients with metabolic syndrome, suggesting its potential utility in addressing inflammation associated with cardiovascular risk factors [6] [8]. The concentration-dependent effects observed across studies (typically in the range of 0.1-5 μg/mL) provide guidance for appropriate dosing in experimental systems and suggest potentially achievable therapeutic concentrations, especially with advanced delivery formulations.
The kinetics of response to delphinidin treatment varies by parameter measured. Inhibition of T lymphocyte proliferation requires 48 hours of treatment, whereas effects on calcium signaling and early activation markers occur within minutes to hours [6]. This temporal pattern suggests that delphinidin affects both immediate signaling events and longer-term transcriptional regulation through ERα. The delayed antiproliferative effect aligns with the observed cell cycle arrest in G0/G1 phase, indicating impact on cell cycle progression rather than direct cytotoxicity, as confirmed by absence of increased apoptosis in treated cells [6].
Importantly, the ERα dependence of these effects has been rigorously established through multiple approaches. Pharmacological inhibition with the ER antagonist fulvestrant completely abrogates delphinidin's effects on T lymphocyte proliferation, calcium signaling, and NFAT activation [6] [8]. Similarly, genetic deletion of ERα eliminates delphinidin responsiveness, providing compelling evidence for the essential role of this receptor in mediating the compound's biological activities [6].
This protocol details the methodology for evaluating this compound-mediated suppression of T lymphocyte activation, proliferation, and differentiation through ERα-dependent mechanisms, based on established procedures with modifications for broader applicability [6] [8].
T Lymphocyte Isolation and Culture:
Delphinidin Treatment and Activation:
Proliferation Assessment:
Cell Cycle Analysis:
Calcium Flux Measurements:
T Helper Cell Differentiation:
This protocol describes the assessment of this compound's effects on VEGF-induced angiogenesis and mitochondrial biogenesis in endothelial cells, with emphasis on ERα-dependent mechanisms [2] [7].
Endothelial Cell Culture and Treatment:
Tube Formation Assay:
Mitochondrial Biogenesis Assessment:
Oxygen Consumption Rate (OCR) Measurement:
Akt Signaling Analysis:
sEV-Loaded Delphinidin Preparation:
The following workflow diagram illustrates the key experimental procedures for evaluating delphinidin effects in T lymphocytes and endothelial cells:
Experimental Workflow for Delphinidin-ERα Studies
The ERα-modulatory properties of this compound position it as a promising candidate for multiple therapeutic applications, particularly in conditions characterized by dysregulated inflammation, angiogenesis, or cell proliferation. The compound's ability to simultaneously target multiple pathways through ERα engagement offers potential advantages over single-target approaches, especially for complex multifactorial diseases.
In chronic inflammatory conditions associated with cardiovascular risk factors and metabolic syndrome, delphinidin's suppression of T lymphocyte activation and pro-inflammatory differentiation (Th1, Th17) suggests potential for managing obesity-related inflammation and its complications [6] [8]. The demonstrated efficacy in T cells from metabolic syndrome patients is particularly relevant for translational development, as it indicates activity in the precise cell populations contributing to disease pathology. The ERα-dependent mechanism provides a specific molecular target for further optimization and reduces likelihood of off-target effects.
For cancer therapy and prevention, delphinidin's anti-angiogenic properties combined with its direct effects on tumor cell signaling offer a multi-pronged approach. The inhibition of VEGF-induced endothelial cell proliferation and mitochondrial biogenesis disrupts the tumor vascular niche, while direct effects on cancer cell cycle progression and survival signaling can suppress tumor growth [2] [7] [10]. The compound's reported efficacy in models of melanoma, breast cancer, and colorectal cancer highlights its broad potential applicability, while the ERα mechanism provides opportunities for biomarker-driven patient selection.
In psoriasis and other inflammatory skin disorders, delphinidin has demonstrated promising effects in preclinical models by normalizing keratinocyte differentiation and reducing expression of inflammatory mediators such as S100A7 and S100A15 [10]. The compound's favorable skin penetration and tissue distribution properties support topical development for dermatological applications, potentially leveraging its dual anti-inflammatory and differentiation-normalizing activities.
Several technical challenges require careful consideration when designing experiments with this compound. The compound's limited stability under physiological conditions (pH >3, light exposure) necessitates appropriate handling procedures including preparation of fresh stock solutions, protection from light, and use of acidic vehicles when possible [1] [2]. The low bioavailability observed in vivo represents a significant translational challenge that may be addressed through formulation strategies such as encapsulation in small extracellular vesicles, which has demonstrated 100-fold increased potency in endothelial cell models [2].
Experimental optimization should include careful attention to cell-type specific responses and appropriate controls for ERα dependence. The following considerations are particularly important:
Analytical method selection should align with specific research questions. For proliferation assessment, CFSE tracking provides single-cell resolution while MTT assays offer throughput advantages. Calcium flux measurements using fluorescent indicators require appropriate controls for dye loading and potential effects on cell viability. Mitochondrial assessments should combine functional measurements (OCR), content analysis (mtDNA), and network visualization for comprehensive profiling.
This compound represents a naturally derived modulator of ERα signaling with demonstrated efficacy across multiple disease-relevant cellular models. Its ability to suppress pathogenic processes in T lymphocytes and endothelial cells through ERα-dependent mechanisms highlights the therapeutic potential of targeting this receptor pathway with naturally derived compounds. The detailed protocols provided herein enable rigorous investigation of delphinidin-ERα interactions, supporting further development of this promising approach for inflammatory conditions, cancer, and cardiovascular diseases. The ongoing challenges of bioavailability and stability are being addressed through innovative formulation strategies, particularly sEV-based delivery, which may unlock the full therapeutic potential of this intriguing natural compound.
This compound is a naturally occurring anthocyanidin compound found in various pigmented fruits and vegetables such as blueberries, pomegranates, grapes, and eggplants. As a purple-colored plant pigment, it belongs to the flavonoid class of polyphenolic compounds and possesses a basic anthocyanidin skeleton characterized by multiple hydroxyl groups at the 3, 5, 7, 3', 4', and 5' positions. These structural features enable delphinidin to function as a potent antioxidant and interact with various cellular signaling proteins. Recent research has illuminated delphinidin's significant potential as a therapeutic agent in cancer research, particularly through its ability to induce autophagy in various cancer cell lines.
Autophagy, derived from the Greek words "auto" (self) and "phagy" (eating), is an evolutionarily conserved catabolic process that mediates the degradation of cytoplasmic components via lysosomal machinery. This process plays complex, dual roles in cancer biology—functioning as both a tumor suppressor mechanism through elimination of damaged organelles and proteins, and as a pro-survival pathway under cellular stress conditions. Understanding how delphinidin modulates this critical cellular process requires carefully designed experimental approaches that can accurately detect and quantify autophagic activity while elucidating the underlying molecular mechanisms. These application notes provide comprehensive protocols for establishing this compound-induced autophagy experiments, with particular emphasis on methodological considerations specific to this labile compound.
This compound (molecular formula: C₁₅H₁₁ClO₇; IUPAC name: 2-(3,4,5-Trihydroxyphenyl)chromenylium-3,5,7-triol chloride) possesses a flavylium cation structure consisting of two aromatic rings (A and B) and one heterocyclic ring (C). The compound features six hydrogen bond donors and six hydrogen bond acceptors, contributing to its high polarity and water solubility under acidic conditions. The presence of multiple hydroxyl groups, particularly the catechol structure in ring B, is primarily responsible for both its potent antioxidant capacity and its chemical instability at physiological pH.
When designing experiments with this compound, researchers should consider several compound-specific factors that significantly impact experimental outcomes:
Table 1: Optimization Parameters for this compound Experiments
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Solvent Control | Acidified DMSO (pH < 3, ≤0.1% final concentration) | Matches solvent conditions without delphinidin |
| Working pH | Physiological (7.4) for treatment, acidic for stock | Stability vs. biological relevance balance |
| Light Exposure | Minimal; amber tubes, dark incubation | Prevents photodegradation |
| Treatment Duration | 2-48 hours (time-course recommended) | Captures early and late autophagy stages |
| Temperature | 37°C for cell treatment, -20°C/-80°C for storage | Maintains compound stability |
Recent studies have explored novel formulation approaches to enhance delphinidin stability, including encapsulation in small extracellular vesicles (sEVs) or stabilization with sulfobutylether-β-cyclodextrin. These approaches have demonstrated significantly improved bioavailability and efficacy, with sEV-loaded delphinidin showing 2-100 fold increases in potency across various angiogenesis assays [1]. While these advanced formulations may not be accessible to all laboratories, they represent important advancements in addressing the inherent stability challenges of this promising natural compound.
Appropriate cell line selection is critical for this compound autophagy studies. Based on published research, responsive models include non-small cell lung cancer (A549), HER-2 positive breast cancer (MDA-MB-453 and BT474), and various other cancer cell types. Cells should be maintained in their recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂ (or 100% O₂ for MDA-MB-453 cells specifically). For experimentation:
Table 2: Established Effective this compound Concentrations in Various Cancer Models
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effects |
|---|---|---|---|---|
| A549 | Non-small cell lung cancer | 5-50 μM | 24-48 hours | Radiation sensitization, LC3-II accumulation [2] |
| MDA-MB-453 | HER-2 positive breast cancer | 40-200 μM | 48 hours | Dose-dependent apoptosis & autophagy [3] |
| BT474 | HER-2 positive breast cancer | 40-200 μM | 48 hours | mTOR suppression, AMPK activation [3] |
| HAoECs | Aortic endothelial cells | 0.1-5 μg/mL (~0.2-10 μM) | 24 hours | Anti-angiogenic effects [1] |
Comprehensive control design is essential for proper interpretation of autophagy experiments. The following control conditions should be included in every experiment:
Western blot analysis of autophagy markers remains the most widely used approach for detecting autophagic activity. For reliable results:
Microscopic evaluation provides visual confirmation of autophagy and spatial information about autophagosome formation. Multiple approaches can be employed:
Cell viability and death assays help determine the functional consequences of delphinidin-induced autophagy:
Delphinidin induces autophagy primarily through modulation of key nutrient-sensing and stress response pathways. The diagram below illustrates the core signaling network involved in delphinidin-mediated autophagy induction:
Diagram 1: Delphinidin-induced autophagy signaling pathways. Delphinidin (yellow) modulates multiple signaling pathways: inhibits PI3K/AKT/mTOR pathway (red), activates AMPK pathway (green) and JNK/MAPK pathway (blue), collectively promoting autophagy machinery activation.
The molecular interplay illustrated above demonstrates that delphinidin modulates autophagy through coordinated action on multiple signaling nodes:
Determining autophagic flux is critical for understanding the functional role of autophagy in delphinidin-treated cells. The following approaches help distinguish between complete and impaired autophagic processes:
The functional role of autophagy induced by delphinidin (protective vs. cytotoxic) can be determined using pharmacological inhibitors or genetic approaches:
Table 3: Troubleshooting Guide for Delphinidin Autophagy Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Inconsistent Western blot results for LC3 | Delphinidin degradation; inefficient protein transfer | Freshly prepare delphinidin stock; optimize transfer conditions; use 15% gels |
| High background cell death | Excessive delphinidin concentration; solvent toxicity | Perform dose-response; ensure DMSO ≤0.1%; check serum concentration |
| Weak LC3 puncta signal | Insufficient autophagy induction; antibody issues | Include positive controls; optimize antibody dilution; try GFP-LC3 transfection |
| Discrepancy between LC3-II and p62 data | Impaired autophagic flux; assay timing | Perform flux analysis with inhibitors; optimize treatment duration |
| Minimal pathway modulation | Cell-type specific responses; delphinidin instability | Validate in responsive cell lines; ensure proper storage and handling |
The table below summarizes the key storage and stability information available from the search results.
| Aspect | Details | Source / Context |
|---|---|---|
| Recommended Storage | -20°C (for the analytical standard) | [1] |
| Stability Factors | Temperature, pH, light, oxygen | [2] [3] |
| pH Stability | Stable at pH < 3; degrades rapidly under physiological conditions | [3] |
| Light Sensitivity | Light-sensitive; significant degradation under forced conditions (except UV light) | [3] [4] [5] |
| Supporting Data | Instability prompts use of specialized delivery systems (e.g., small extracellular vesicles) to improve bioavailability and efficacy. | [3] |
For researchers needing to verify the stability of delphinidin chloride in their lab, here is a detailed methodology for a stability-indicating HPLC-UV method, adapted from a study on Hibiscus sabdariffa extracts which used Delphinidin-3-O-sambubioside (a glycoside of delphinidin) as a marker [4] [5].
To confirm the method is "stability-indicating" (i.e., it can detect degradation products without interference), forced degradation studies should be performed [4]:
The method is specific if there is no interference from impurities or degradation products at the retention time of the delphinidin compound, and if significant degradation is observed under all tested conditions except UV light [4].
This workflow visualizes the key stages of the stability assessment protocol:
Here are solutions to common problems related to this compound stability:
Unexpected Degradation Despite -20°C Storage:
Poor Recovery or Low Apparent Potency in Bioassays:
Inconsistent HPLC Results:
Delphinidin is highly susceptible to degradation due to its chemical structure. The table below outlines the main factors and their effects [1] [2] [3].
| Factor | Effect on Stability | Underlying Mechanism |
|---|---|---|
| pH | High instability at neutral/basic pH; most stable in acidic conditions. | Acidic pH maintains stable flavylium cation (red); basic pH forms unstable quinonoid bases (blue) that degrade to brown products [2] [3]. |
| Temperature | Degradation increases with temperature. | Higher temperatures accelerate chemical degradation processes [1] [4]. |
| Light | Exposure, especially to UV light, promotes degradation. | Light acts as energy source for degradation reactions; UV radiation particularly damaging [1] [4]. |
| Oxygen | Presence leads to oxidation. | Reactive oxygen species (ROS) attack molecular structure [1] [2]. |
Here are actionable methods you can implement in the lab to enhance the stability of your this compound solutions.
| Strategy | Implementation Method | Rationale |
|---|---|---|
| Acidify Solvents | Use solvents acidified with 0.1-0.5% formic acid (FA) or hydrochloric acid (HCl). | Maintains solution at low pH (≤3.0) to preserve flavylium cation form [4] [3]. |
| Low-Temperature Storage | Store stock and working solutions at -80°C or -20°C; use cold blocks/ice during experiments. | Slows down kinetic rate of all degradation reactions [1]. |
| Protect from Light | Use amber vials or foil-wrap containers; minimize light exposure during processing. | Prevents photo-oxidation and light-induced degradation [4]. |
| Antioxidants & Inert Atmosphere | Add low concentrations of antioxidants (e.g., ascorbic acid); blanket storage vials with inert gas (N₂ or Argon). | Antioxidants scavenge ROS; inert atmosphere removes oxygen for oxidation-sensitive compounds [2]. |
| Enzymatic Acylation | Explore lipase-mediated acylation (advanced strategy). | Adding acyl groups (e.g., organic acids) to glycosyl moieties significantly improves stability against pH, heat, light [3]. |
You can use this stability-indicating HPLC-UV method to quantitatively monitor this compound in your solutions and assess the effectiveness of your stabilization strategies [4].
This method is specific, as excipients and degradation products do not interfere with the delphinidin peak at around 3.2 minutes [4].
The following diagram illustrates a logical workflow for setting up and analyzing the stability of your this compound solution.
Here are answers to specific problems you might encounter.
Q: My delphinidin solution has turned from purple to brown. What happened?
Q: The delphinidin peak in my HPLC chromatogram is getting smaller over time, and new peaks are appearing. What does this mean?
Q: Are there any advanced chemical strategies to make delphinidin more stable?
The table below consolidates effective concentrations of delphinidin from various peer-reviewed studies to serve as a starting point for your experimental design.
| Cell Line / Model | Assay Type | Effective Concentration Range | Key Findings | Source |
|---|---|---|---|---|
| Human Peripheral Blood Lymphocytes | Chromosome Aberration, Micronucleus | 25 - 100 µM | No genotoxicity; showed antigenotoxic effect against Mitomycin-C. [1] | |
| Human Osteosarcoma (U2OS) | MTT | ~22 - 96 µM (10 - 200 µg/mL) | Concentration-dependent cytotoxicity; induced apoptosis and autophagy. [2] | |
| Non-Small-Cell Lung Cancer (NCI-H441, SK-MES-1) | MTT, Western Blot | 5 - 60 µM | Inhibited cell proliferation and induced apoptosis by targeting EGFR/VEGFR2 pathways. [3] | |
| Human Osteosarcoma (HOS, MG-63, U2OS) | MTT, Colony Formation | 0 - 100 µM | Induced apoptosis and suppressed epithelial-to-mesenchymal transition (EMT). [4] | |
| Normal Human Lung Cells (HEL 299) | MTT | 2.5 - 5 µM | Radioprotective effect at low concentrations (increased cell survival post-proton beam). [5] |
Here are the detailed methodologies for two key assays referenced in the table to help you replicate these experiments.
This protocol is a standard method used to determine cell viability and delphinidin's cytotoxic effects [2] [5].
This protocol is used to investigate the mechanisms of delphinidin-induced cell death, such as apoptosis and autophagy [2].
Q1: My cytotoxicity assay shows no effect, or the results are inconsistent. What could be wrong?
Q2: I am observing cytotoxic effects in my control cells. How can I troubleshoot this?
Q3: Why is it critical to perform a dose-response curve instead of testing a single concentration? A dose-response curve is essential because delphinidin can have dual effects: it may be cytotoxic at high concentrations in cancer cells but cytoprotective at low concentrations in normal cells. [5] Testing a range of concentrations allows you to accurately determine the IC₅₀ for efficacy and identify any non-specific toxicity or protective effects.
The following diagram maps out the key experimental steps and the hypothesized signaling pathways through which delphinidin exerts its cytotoxic effects, based on the literature reviewed.
The table below summarizes key quantitative findings from published studies on this compound.
| Cell Type / System | Assay Type | Key Findings | Concentrations Tested | Exposure Duration | Reference |
|---|---|---|---|---|---|
| Human Peripheral Blood Lymphocytes | Chromosome Aberration (CA), Micronucleus (MN), Nuclear Division Index (NDI) | No significant genotoxicity; significant antigenotoxic effect (≈50% reduction in MMC-induced CA) | 25, 50, 75, 100 μM | 24 & 48 hours | [1] |
| Human Peripheral Blood Lymphocytes | NDI & Mitotic Index (MI) | No cytotoxic effect (NDI and MI were not significantly affected) | 25, 50, 75, 100 μM | 24 & 48 hours | [1] |
| Human Osteosarcoma (U2OS) | Cell Viability (MTT), ROS, Apoptosis/Autophagy | Concentration-dependent cytotoxicity; induced apoptosis and ROS accumulation | 0–200 μM (≈0- ~80 μg/mL) | 48 hours | [2] |
Here are detailed methodologies for key experiments you can perform.
The NDI evaluates the average number of cell divisions, providing a direct measure of cytostatic/cytotoxic effects [1].
This protocol helps analyze DNA content to determine cell cycle distribution and can indicate cell cycle arrest.
| Issue | Possible Cause | Solution |
|---|---|---|
| Weak or No Fluorescence in PI Staining | Inadequate permeabilization, preventing PI from entering cells. | Ensure cells are properly fixed and permeabilized. When using ethanol, add it drop-wise while vortexing. For other intracellular targets, consider using detergents like Triton X-100 after aldehyde fixation [5] [3]. |
| High Background in Flow Cytometry | PI binding to RNA. | Always include RNase in your PI staining solution [3]. |
| Poor Resolution of Cell Cycle Phases (High CV) | High flow rate during acquisition; cell clumping. | Run samples at the lowest possible flow rate. This is critical for obtaining low coefficients of variation (CV) and clear separation of G0/G1, S, and G2/M peaks [5]. Use pulse processing (area vs. width/height) to gate out doublets and ensure a single-cell suspension during preparation [4] [3]. |
| No Observed Cytotoxic Effect | Cell is not proliferating actively; concentration is too low. | Ensure cells are harvested during asynchronous, exponential growth. Perform a dose-response curve to determine the effective concentration range for your specific cell type [5]. |
| Inconsistent NDI Results | Inconsistent scoring criteria between operators. | Establish and adhere to strict, standardized scoring criteria. Ensure all personnel are trained to consistently identify binucleated cells. |
Mechanism of Delphinidin-Induced Cytotoxicity
Cytotoxicity Assessment Workflow
Based on the compiled data:
The Mitotic Index (MI) is the proportion of cells in a population that are undergoing mitosis at a specific time. It is a direct measure of cell proliferation and is often expressed as a percentage [1].
You can choose from several established methods to quantify the mitotic index, each with its own advantages and technological requirements. The table below summarizes the core approaches.
| Method | Core Principle | Key Output | Key Advantages / Limitations |
|---|
| Microscopy (Gold Standard) [1] | Visual identification of mitotic figures in stained cells/tissues. | MI = (Number of mitotic cells / Total number of cells counted) × 100% | Adv.: Direct morphological confirmation. Lim.: Time-consuming; subject to observer bias. | | Imaging Flow Cytometry [4] | High-throughput, image-based cell analysis using parameters like Bright Detail Intensity R3. | Automated calculation of mitotic subpopulation. | Adv.: High-throughput; objective. Lim.: Requires specialized, costly equipment. | | Conventional Flow Cytometry [5] | Discrimination of mitotic cells by light scattering, DNA denaturation, or immunocytochemical markers (e.g., pH3, MPM-2). | Proportion of cells in G2/M phase; can identify mitotic cells with specific markers. | Adv.: Very fast analysis of large populations. Lim.: No visual confirmation; indirect measurement. |
This is an adapted protocol for fixed cells, based on a detailed method for staining zebrafish embryos [1].
Workflow Overview
Key Steps and Reagents:
This protocol uses the Amnis ImageStream platform to automate quantification and reduce operator bias [4].
Workflow Overview
Key Steps:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Mitotic Index | Cytostatic effect of the compound [3]. | Confirm with other proliferation assays (e.g., Ki-67 staining). |
| High Background Noise | Non-specific antibody binding or over-fixation. | Optimize antibody concentrations; ensure effective blocking with serum [1]. |
| Poor pH3 Signal | Inefficient antibody penetration (Permeabilization). | Increase Triton X-100 concentration; include a trypsinization step on ice [1]. |
| Variable Results | Delayed fixation, leading to loss of mitotic figures [2]. | Fix cells immediately after treatment; standardize fixation timing. |
| Inconsistent Gating | Subjective manual gating in flow cytometry. | Implement the automated "Mean + xSD" algorithm for Bright Detail Intensity R3 [4]. |
The table below summarizes the standard protocol for preparing a 10 mM stock solution in DMSO, which can be further diluted to your desired working concentration [1].
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMSO [1] |
| Stock Concentration | 10 mM (e.g., dissolve 3.39 mg of this compound in 1 mL of DMSO) [1] |
| Solubization Aid | Brief sonication in a bath or probe sonicator is recommended to ensure complete dissolution [1]. |
| Storage | Stock Solution: Aliquot and store at -20°C or below, protected from light and moisture. Working Solution: Prepare fresh on the day of use [1]. |
| Stability Note | The compound is unstable in solution. Freshly prepared solutions are always recommended for reliable results [1]. |
While direct protocols for solubilizing pure this compound are limited, extensive research on ultrasound-assisted extraction (UAE) of anthocyanins from plant materials provides excellent guidance for effective sonication. The parameters in the table below are proven to maximize anthocyanin yield and stability and can be confidently applied to your preparation process [2] [3].
| Parameter | Recommended Range | Application Notes |
|---|---|---|
| Time | 5 - 15 minutes [2] | Shorter times (5-10 min) are typical. Prolonged sonication may degrade anthocyanins. |
| Temperature | 30 - 70 °C [2] | Higher temperatures increase efficiency but risk degradation. Using an ice bath is advised for thermosensitive compounds [4]. |
| Amplitude/Power | 30 - 70% amplitude (probe) [2] or 38 - 50 W/L (bath) [3] | Lower amplitudes are sufficient for solubilizing a pure compound. High power is used for breaking down plant matrices. |
| Key Consideration | Protect from light during sonication by wrapping vessels in aluminum foil to prevent photodegradation [4]. |
Here are solutions to common problems researchers face when working with this compound.
Problem: Low Solubility or Precipitation
Problem: Inconsistent Experimental Results
Problem: Unexpectedly Low Biological Activity
The following diagram outlines the recommended steps to prepare a stable and active working solution for your experiments.
The available safety information for delphinidin chloride is partially conflicting. You should treat it with caution, adhering to the more conservative classification.
| Aspect | Source 1: DC Chemicals [1] | Source 2: Chemicalbook [2] |
|---|---|---|
| GHS Classification | Acute Toxicity (Oral, Category 4); Aquatic Toxicity (Category 1) | No data available |
| Hazard Statements | H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects | No data available | | Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | No data available | | Acute Toxicity (Oral) | Classified as Category 4 (Harmful if swallowed) | No data available |
For comprehensive safety profiling, you can refer to established OECD guidelines. The following workflow and details are adapted from a recent study on cyanidin, a closely related anthocyanidin [3].
Diagram of the key phases in a toxicity study protocol.
Animal Model
Dosing Regimen
Endpoints and Data Collection
Q1: What are the key personal protective equipment (PPE) requirements when handling this compound? Based on the safety data sheet, you should wear safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator is also recommended to avoid inhalation of dust or aerosols [1].
Q2: How should I store this compound to ensure its stability? The compound should be kept in a tightly sealed container in a cool, well-ventilated area. It is recommended to store it at -20°C for the powder form and to keep it away from direct sunlight and incompatible materials like strong acids, alkalis, and oxidizing agents [1].
Q3: My experiment involves in vivo administration. What is a known safe starting dose? While specific data for delphinidin is limited, a study on the related compound cyanidin established a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg/day in rats for 28 days [3]. This provides a reference point for subacute studies, but a dose-finding study should be conducted for delphinidin specifically.
The following table summarizes core findings from a recent study that investigated the effects of delphinidin chloride (DC) on human peripheral blood lymphocytes [1].
| Parameter Investigated | Experimental Method | Key Finding | Dosage & Duration |
|---|---|---|---|
| Genotoxicity/Antigenotoxicity | Chromosome Aberration (CA) Test & Micronucleus (MN) Test | DC alone did not cause genetic damage. When co-treated with mitomycin-C (MMC), DC reduced CA frequency by ~50% [1]. | 25-100 μM for 24 or 48 hours [1] |
| Cytotoxicity | Nuclear Division Index (NDI) & Mitotic Index (MI) | No significant cytotoxic effects were observed [1]. | 25-100 μM for 24 or 48 hours [1] |
| Oxidative Stress Status | Spectrophotometric Total Oxidant/Antioxidant Measurement | DC did not induce significant oxidative stress in the lymphocytes [1]. | 25-100 μM for 24 or 48 hours [1] |
This section provides a step-by-step methodology based on the cited research, which you can adapt for your experiments [1].
The workflow below outlines the key steps for processing the cultures after the treatment incubation.
| Problem | Possible Cause | Solution |
|---|---|---|
| High Background CA/MN in Controls | Donor variability, chemical contaminants. | Use pooled samples from multiple healthy donors, ensure sterile technique and chemical purity [2]. |
| No Antigenotoxic Effect Observed | Incorrect MMC concentration, wrong treatment timing. | Titrate MMC to find a dose that reliably induces a sub-maximal level of damage; ensure DC and MMC are added simultaneously for co-treatment [1]. |
| Low Cell Viability/ Poor Mitotic Index | DC cytotoxicity, old PHA, improper culture conditions. | Test lower DC concentrations; ensure PHA is fresh and active; check incubator conditions (CO₂, temperature, humidity) [1]. |
| Inconsistent Oxidative Stress Data | Assay sensitivity, cell lysis issues. | Use fresh reagents and validated kits; optimize lysis protocol to ensure complete and consistent cell rupture [3]. |
Delphinidin's bioactivity extends beyond the direct antioxidant measured in lymphocytes. Understanding its broader mechanisms can inform your research. The diagram below illustrates a key anti-aging pathway activated by delphinidin in microglia, which may be relevant for neuroprotective research.
This mechanism, discovered in brain immune cells, highlights that delphinidin can act through specific signaling pathways to alleviate age-related pathologies, which is a broader effect than simple antioxidant capacity [4].
The table below summarizes the available experimental findings from the search results. A key point to note is that the search did not reveal studies that found delphinidin itself to be genotoxic.
| Effect Type | Test System/Model | Genotoxic Agent Challenged | Key Finding on Delphinidin | Citation |
|---|---|---|---|---|
| Antigenotoxic | Mice bone marrow (Micronucleus test) | Cyclophosphamide | Significant reduction in DNA damage; biphasic dose-response. | [1] |
| Antigenotoxic | Mice bone marrow (Micronucleus test) | Procarbazine | Dose-related reduction in genotoxicity. | [1] |
| Antigenotoxic | HT-29 colon carcinoma cells (Comet assay) | Altertoxin II (ATX-II) mycotoxin | Potent protective effect against DNA damage. | [2] |
| Not Genotoxic | Polar extract of Jaboticaba peel (rich in delphinidin-3-glucoside) in Mice bone marrow (Micronucleus test) | (None, tested alone) | The extract showed no mutagenic/DNA damaging effects. | [3] |
Here are the methodologies for the key experiments cited in the table.
This protocol is based on the study that assessed the protective effects of anthocyanidins against chemotherapeutic drugs [1].
This protocol describes the experiment on HT-29 cells [2].
The diagrams below illustrate the logical sequence of the key experiments.
The table below summarizes the core characteristics and roles of these two compounds based on the search results.
| Feature | Delphinidin (Chloride) | Mitomycin C |
|---|---|---|
| Classification | Anthocyanidin (a polyphenolic, dietary pigment) [1] | Antitumor antibiotic (a chemotherapeutic agent) [2] |
| Primary Role in Research | Chemoprevention, sensitizing agent; studied for potential protective effects against cancer and other diseases [3] [1]. | Genotoxin and chemotherapeutic; clinically used to inhibit cancer cell growth by causing DNA damage [2] [4]. |
| Effect on Chromosomes | Not documented to reduce chromosome aberrations. Shown to sensitize cancer cells to apoptosis (programmed cell death) [3]. | Known to induce chromosome aberrations; used in research to create DNA damage models [4]. |
| Mechanism of Action | Induces death receptors (DR5), causes caspase-mediated HDAC3 cleavage, leading to cancer cell apoptosis [3]. Acts as an antioxidant by scavenging reactive oxygen species (ROS) [1]. | Microbial-derived drug that alkylates DNA, causing cross-links and subsequent DNA damage to inhibit cancer cell growth [2]. |
The research describes the actions of these compounds in distinct experimental contexts:
The following diagram illustrates the fundamentally different roles these compounds play in cellular contexts, based on the described mechanisms.
The search results clarify why a direct performance comparison is not feasible:
Anthocyanidins are naturally occurring pigments belonging to the flavonoid class of polyphenolic compounds, serving as the aglycone backbone for anthocyanins found in various fruits, vegetables, and flowers. These compounds have attracted significant scientific interest due to their diverse biological activities and potential health benefits, ranging from antioxidant and anti-inflammatory effects to anticancer properties. Among the approximately 31 identified anthocyanidins in nature, six predominant structures account for nearly 90% of all naturally occurring anthocyanins: cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin [1] [2]. Delphinidin chloride, the chloride salt of the delphinidin aglycone, has emerged as a particularly promising candidate for therapeutic development due to its distinct chemical structure and potent bioactivities.
This comparative analysis aims to provide biomedical researchers and drug development professionals with a comprehensive evaluation of this compound relative to other major anthocyanidins, focusing on structural characteristics, antioxidant capacity, therapeutic potential, and experimental considerations. Understanding the structure-activity relationships and relative efficacy of these compounds is essential for selecting appropriate candidates for specific therapeutic applications and guiding future research directions in drug discovery and development.
Anthocyanidins share a common flavylium cation backbone (2-phenylbenzopyrylium) but differ in the number and position of hydroxyl and methoxyl substituents on their B-ring, which significantly influences their chemical behavior and biological activity. The table below presents a comparative analysis of the key structural features and physicochemical properties of this compound and other major anthocyanidins:
Table 1: Structural Features and Physicochemical Properties of Major Anthocyanidins
| Anthocyanidin | B-ring Substituents | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Water Solubility |
|---|---|---|---|---|---|---|
| Delphinidin | 3',4',5'-trihydroxyl | C₁₅H₁₁ClO₇ | 338.70 | 6 | 7 | High |
| Cyanidin | 3',4'-dihydroxyl | C₁₅H₁₁ClO₆ | 322.70 | 5 | 6 | Moderate |
| Pelargonidin | 4'-hydroxyl | C₁₅H₁₁ClO₅ | 306.70 | 4 | 5 | Moderate |
| Peonidin | 3'-methoxy,4'-hydroxyl | C₁₆H₁₃ClO₆ | 336.72 | 4 | 6 | Moderate |
| Petunidin | 3'-methoxy,4',5'-dihydroxyl | C₁₆H₁₃ClO₇ | 352.72 | 5 | 7 | Moderate |
| Malvidin | 3',5'-dimethoxy,4'-hydroxyl | C₁₇H₁₅ClO₇ | 366.75 | 4 | 7 | Low |
Delphinidin possesses a pyrogallol-type B-ring (3',4',5'-trihydroxyl groups), which confers enhanced electron delocalization capacity and greater potential for free radical neutralization compared to other anthocyanidins [1] [3]. This distinctive structural feature contributes to its superior antioxidant activity and ability to interact with various biological targets. The chloride salt form improves stability and water solubility, facilitating its use in experimental systems.
The biological activities of anthocyanidins are closely linked to their structural characteristics. Key structure-activity relationships include:
Table 2: Structural Determinants of Anthocyanidin Bioactivity
| Structural Feature | Functional Role | Representative Compounds | Impact on Bioactivity |
|---|---|---|---|
| Pyrogallol B-ring | Enhanced electron delocalization, superior antioxidant capacity | Delphinidin | Highest free radical scavenging activity |
| Catechol B-ring | Good radical stabilization, metal chelation | Cyanidin, Petunidin | Strong antioxidant and anti-inflammatory effects |
| Monophenolic B-ring | Limited electron delocalization | Pelargonidin | Reduced antioxidant capacity |
| Methoxyl substituents | Increased lipophilicity, enhanced metabolic stability | Peonidin, Malvidin | Modified bioavailability and tissue distribution |
| Free C3 hydroxyl | Enhanced interaction with biological targets | All major anthocyanidins | Improved pharmacological activity |
The antioxidant capacity of anthocyanidins primarily arises from their ability to donate hydrogen atoms or transfer single electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The specific structural features of each anthocyanidin significantly influence their antioxidant efficacy, with delphinidin generally demonstrating superior performance in various assay systems:
Table 3: Comparative Antioxidant Activity of Anthocyanidins in Various Assay Systems
| Anthocyanidin | DPPH• Scavenging (IC₅₀, μM) | ABTS•+ Scavenging (TEAC) | ORAC Value (μM TE/μM) | Superoxide Anion Scavenging | Peroxynitrite Scavenging |
|---|---|---|---|---|---|
| Delphinidin | 8.2 ± 0.3 | 3.45 ± 0.12 | 5.82 ± 0.21 | ++++ | ++++ |
| Cyanidin | 10.5 ± 0.4 | 3.02 ± 0.11 | 4.95 ± 0.18 | +++ | +++ |
| Pelargonidin | 25.3 ± 0.9 | 1.65 ± 0.08 | 2.38 ± 0.12 | + | ++ |
| Peonidin | 15.7 ± 0.6 | 2.15 ± 0.09 | 3.12 ± 0.15 | ++ | ++ |
| Petunidin | 9.8 ± 0.4 | 2.98 ± 0.10 | 4.53 ± 0.17 | +++ | +++ |
| Malvidin | 18.2 ± 0.7 | 2.05 ± 0.08 | 2.95 ± 0.14 | ++ | + |
TEAC = Trolox Equivalent Antioxidant Capacity; ORAC = Oxygen Radical Absorbance Capacity; TE = Trolox Equivalents; ++++ = exceptional activity, +++ = strong activity, ++ = moderate activity, + = weak activity [1] [3]
The pyrogallol structure (trihydroxyl groups) on the B-ring of delphinidin enables superior stabilization of the resulting radical through extended electron delocalization, making it particularly effective against various oxidative species, including superoxide anions, hydrogen peroxide, and peroxynitrite [3]. This enhanced antioxidant capacity has significant implications for its potential therapeutic applications in oxidative stress-related pathologies.
The antioxidant behavior of anthocyanidins follows two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The relative contribution of each mechanism depends on the antioxidant structure, solvent system, and specific oxidant being neutralized. The following diagram illustrates the experimental workflow for evaluating anthocyanidin antioxidant activity:
Figure 1: Experimental Workflow for Anthocyanidin Antioxidant Assessment
Standardized experimental protocols for evaluating anthocyanidin antioxidant activity include:
Anthocyanidins demonstrate significant anticancer potential through diverse mechanisms, with delphinidin exhibiting particularly promising activity across multiple cancer types. The table below summarizes the comparative anticancer effects of delphinidin versus other anthocyanidins:
Table 4: Comparative Anticancer Activity of Anthocyanidins
| Anthocyanidin | Cancer Models Tested | Key Mechanisms | Effective Concentrations | Reference |
|---|---|---|---|---|
| Delphinidin | Breast, prostate, colon, lung, ovarian cancer | Cell cycle arrest (G2/M), apoptosis induction, inhibition of MAPK/ERK and PI3K/AKT pathways, anti-angiogenesis | 20-200 μM (in vitro) | [4] |
| Cyanidin | Colorectal, liver, bladder cancer | Apoptosis induction, anti-inflammatory, inhibition of PD-1/PD-L1 immune checkpoints | 50-400 μM (in vitro) | [5] |
| Pelargonidin | Breast, colon cancer | Antioxidant, weak pro-apoptotic effects | >100 μM (in vitro) | [4] |
| Peonidin | Breast, liver cancer | Moderate apoptosis induction, antioxidant | 80-300 μM (in vitro) | [4] |
| Malvidin | Prostate, colon cancer | Anti-inflammatory, weak to moderate anticancer effects | >200 μM (in vitro) | [4] |
Delphinidin demonstrates multifaceted anticancer mechanisms, including pro-apoptotic effects through caspase activation and modulation of Bcl-2 family proteins, inhibition of critical signaling pathways (NF-κB, MAPK, PI3K/AKT), anti-angiogenic activity via VEGF suppression, and induction of cell cycle arrest at G2/M phase [4]. Its efficacy against drug-resistant ovarian cancer cells (ES2 cells from ovarian clear cell carcinoma) through inhibition of ERK1/2 MAPK and PI3K/AKT signal transduction cascades highlights its potential for addressing therapeutic resistance [4].
Anthocyanidins exhibit significant anti-inflammatory properties, with delphinidin demonstrating particularly potent activity in experimental models:
The following diagram illustrates key signaling pathways modulated by delphinidin:
Figure 2: Delphinidin Modulation of Key Signaling Pathways
Neuroprotective Effects: Delphinidin demonstrates potential in mitigating neurodegenerative processes through antioxidant mechanisms, inhibition of neuroinflammation, and reduction of protein aggregation pathologies [8]. Anthocyanin-rich extracts have been shown to improve cognitive function in human studies, with 200mL of cherry juice daily for 12 weeks enhancing language fluency, short-term memory, and long-term memory in older adults with mild to moderate dementia [8].
Cardiovascular Protection: While anthocyanidins generally exhibit cardiovascular benefits, a specific study on delphinidin administration after cardiac arrest and cardiopulmonary resuscitation in mice did not show improvement in survival or neurological outcome, suggesting context-dependent efficacy [6].
Osteoarthritis Management: Both delphinidin and cyanidin suppress activation of inflammatory signaling in chondrocytes, with delphinidin specifically upregulating autophagy in chondrocytes challenged with inflammatory stimuli [7]. These effects suggest potential for managing osteoarthritis progression.
Metabolic Disorders: Anthocyanidins demonstrate beneficial effects on glucose metabolism and insulin sensitivity, with delphinidin showing particular promise in experimental models of metabolic syndrome [8].
To ensure reproducibility and comparability across studies, researchers should adhere to standardized protocols when evaluating anthocyanidin bioactivities:
Cell Viability Assessment (MTT/MTS Assay):
Cell Cycle Analysis (Flow Cytometry):
Apoptosis Detection (Annexin V/PI Staining):
Western Blot Analysis:
Despite promising bioactivities, anthocyanidins face significant challenges regarding bioavailability and metabolic stability:
While substantial progress has been made in understanding the bioactivities of delphinidin and other anthocyanidins, several critical research gaps remain:
Clinical Translation: Despite promising preclinical results, clinical evidence remains limited. No clinical trials were found investigating the effects of purified anthocyanidins on osteoarthritis, highlighting a significant translation gap [7]. Well-designed human intervention studies are needed to establish efficacy and optimal dosing.
Metabolism and Bioavailability: The metabolism and bioavailability of delphinidin in biological systems require further exploration to fully understand its benefits [4]. Development of novel formulations, such as cyclodextrin complexes [6] or nanoencapsulation approaches, may improve stability and delivery.
Synergistic Effects: Most studies investigate isolated compounds, while potential synergistic effects with other phytochemicals or conventional therapeutics remain underexplored. One study demonstrated interactive effects between delphinidin-3-O-glucoside and anthocyanin-rich extracts with oxaliplatin in colorectal cancer models [5].
Mechanistic Depth: While several signaling pathways have been identified, the precise molecular targets and structure-activity relationships of delphinidin and its derivatives require further elucidation to optimize therapeutic potential.
This comprehensive analysis demonstrates that This compound possesses distinctive chemical and pharmacological properties compared to other major anthocyanidins. Its pyrogallol-type B-ring structure confers superior antioxidant activity, while its multifaceted mechanisms of action—including modulation of NF-κB, MAPK, and PI3K/AKT signaling pathways—underpin its potent anti-inflammatory and anticancer properties. Despite challenges related to bioavailability and metabolic stability, advanced delivery systems and structural modifications offer promising approaches to overcome these limitations.
Delphinidin chloride directly inhibits multiple key kinases in the PI3K/AKT/mTOR pathway rather than just one point. The table below summarizes its direct molecular targets and binding affinities based on a kinome-wide screen and quantitative analyses [1].
| Kinase Target | Type | Binding Affinity (Kd) | Role in PI3K/AKT/mTOR Pathway |
|---|---|---|---|
| PIK3CG (PI3Kγ) | Lipid Kinase | 3.2 μM | Upstream pathway activation [1] |
| PIK3C2B (PI3K-C2β) | Lipid Kinase | 28.6 μM | Upstream pathway activation [1] |
| PIK3CA (PI3Kα) | Lipid Kinase | 36.5 μM | Upstream pathway activation [1] |
| mTOR | Serine/Threonine Kinase | 15.7 μM | Central pathway kinase (mTORC1/2) [1] |
| S6K1 (p70S6K) | Serine/Threonine Kinase | 21.3 μM | Downstream effector of mTORC1 [1] |
This multi-targeting mechanism is significant because it concurrently inhibits mTORC1 and mTORC2, unlike rapamycin analogs that only partially inhibit mTORC1. This leads to a broader suppression of the pathway and helps overcome common resistance mechanisms caused by feedback loop-induced Akt activation [1].
The inhibitory effects of this compound have been confirmed in various experimental models. Here are the key findings and methodologies from pivotal studies.
| Experimental Model | Treatment Details | Key Findings on PI3K/AKT/mTOR | Associated Functional Effects |
|---|---|---|---|
| Imiquimod (IMQ)-induced mouse psoriasis model [1] | Topical application (in vivo) | Significant decrease in phosphorylated Akt, mTOR, and PI3K levels in skin lesions. | Reduced epidermal thickness, immune cell infiltration, and pro-inflammatory cytokines [1]. |
| Interleukin-22 stimulated Normal Human Epidermal Keratinocytes (NHEKs) [1] | In vitro cell culture | Inhibition of phosphorylation of PI3K, Akt, mTOR, and p70S6K. | Significant inhibition of hyperproliferation and secretion of proinflammatory cytokines [1]. |
| Non-Small Cell Lung Cancer (NSCLC) A549 cells with γ-irradiation [2] | Pre-treatment with 5 μM delphinidin for 24h before irradiation (in vitro) | Enhanced inhibition of p-PI3K, p-AKT, and p-mTOR compared to irradiation alone. | Increased radiosensitivity, apoptosis, and autophagy; activation of JNK pathway [2]. |
Core Experimental Protocols [1] [2]:
The following diagram synthesizes findings from multiple studies to show how this compound influences this signaling cascade, leading to anti-cancer and anti-inflammatory outcomes [1] [2]:
This diagram illustrates the key mechanism that makes delphinidin notable: its ability to directly inhibit several core components of the pathway simultaneously, including both mTOR complexes, leading to effective pathway suppression.
For researchers, the multi-kinase inhibitory profile of this compound offers several compelling advantages:
The table below summarizes key experimental findings on how delphinidin modulates the DNA-damaging effects of specific topoisomerase II poisons.
| Modulating Agent | Topoisomerase II Poison | Experimental Model | Observed Effect on DNA Damage | Key Findings & Proposed Mechanism |
|---|---|---|---|---|
| Delphinidin [1] | Doxorubicin | Human colon carcinoma cells (HT29) | Decrease (at 10 µM) | Significantly decreased levels of topoisomerase IIα/DNA intermediates (cleavage complexes) stabilized by doxorubicin [1]. |
| Delphinidin [1] | Doxorubicin | Human colon carcinoma cells (HT29) | Recurrence (at >10 µM) | DNA damage reoccurred at higher concentrations, indicating a biphasic, concentration-dependent effect [1]. |
| Delphinidin [1] | Etoposide | Human colon carcinoma cells (HT29) | Decrease (at 10 µM) | Decreased etoposide-induced DNA strand breaks, potentially through a mechanism independent of disrupting cleavage complex stability, such as affecting DNA repair genes or apoptosis [1]. |
| Genistein (for comparison) [2] | Etoposide (comparison) | Human CEM leukemia cells | Less effective than etoposide | Induced similar initial levels of cleavage complexes as etoposide, but the complexes were less persistent, leading to significantly lower cytotoxicity and genotoxicity (measured by H2AX phosphorylation) [2]. |
To ensure your research is reproducible, here are detailed methodologies for the key assays cited in the data.
This protocol is adapted from the neutral comet assay used to detect double-stranded DNA breaks (DSBs) in the studies cited [1] [2].
This method allows for high-throughput quantification of chromosome breaks, relevant to assessing genotoxic stress [3].
Delphinidin's modulation of DNA damage is complex and involves multiple pathways. The following diagrams illustrate the key mechanisms.
This diagram summarizes the biphasic effect of delphinidin in the presence of topoisomerase II poisons.
Beyond modulating poison-induced damage, delphinidin has intrinsic anticancer activities via multiple signaling pathways, as shown below [5].
The data indicates that delphinidin is not a simple topoisomerase II poison like etoposide. Its primary effect appears to be the inhibition of the catalytic activity of topoisomerase II, which prevents the enzyme from being trapped on DNA by poisons, thereby reducing DNA damage at certain concentrations [1] [5]. This aligns with its classification as a potential catalytic inhibitor.
The following diagram illustrates the key molecular mechanisms by which delphinidin inhibits the Wnt/β-catenin signaling pathway, based on experimental evidence:
The table below summarizes quantitative data from a foundational study that validated delphinidin's inhibitory effects on the Wnt/β-catenin pathway in human prostate cancer PC3 cells [1] [2].
| Experimental Parameter | Observed Effect of Delphinidin | Experimental Method | Biological Significance |
|---|---|---|---|
| Cell Viability (PC3) | Dose-dependent inhibition (IC~50~ not specified; 15-180 μM, 72h) [2] | MTT Assay | Demonstrates direct anti-proliferative activity [2]. |
| β-catenin Phosphorylation | Increased phosphorylation at Ser45 and Ser33/37/Thr41 [2] | Western Blot | Marks β-catenin for proteasomal degradation [2]. |
| Cytoplasmic β-catenin | Decreased protein levels [2] | Western Blot | Reduces the pool of signaling-competent β-catenin [2]. |
| Nuclear β-catenin | Inhibited translocation to the nucleus [2] | Western Blot | Prevents activation of target genes [2]. |
| Target Gene Expression | Decreased levels of c-MYC, CYCLIN D1, AXIN2, TCF-1 [2] | Western Blot | Confirms downregulation of oncogenic signaling output. |
| Destruction Complex | Increased expression of APC and AXIN proteins [2] | Western Blot | Enhances the cell's intrinsic machinery to degrade β-catenin. |
For researchers looking to validate these findings, here are the core methodologies from the cited study.
Cell Line and Treatment:
Key Assays and Procedures:
The data provides strong preclinical evidence for delphinidin as a Wnt/β-catenin pathway inhibitor. Here's what this means for research and development:
Health Hazard